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  • Product: 1,3-Benzodioxole, 5-methoxy-4-methyl-
  • CAS: 607351-59-7

Core Science & Biosynthesis

Foundational

Physicochemical Profiling and Synthetic Utility of 5-Methoxy-4-methyl-1,3-benzodioxole

Executive Summary 5-Methoxy-4-methyl-1,3-benzodioxole (CAS 607351-59-7) is a highly specialized, multi-substituted aromatic building block. The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Methoxy-4-methyl-1,3-benzodioxole (CAS 607351-59-7) is a highly specialized, multi-substituted aromatic building block. The 1,3-benzodioxole (methylenedioxybenzene) moiety is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for catechols. It provides enhanced metabolic stability by preventing rapid Phase II conjugation (e.g., glucuronidation) while maintaining the ability to form critical hydrogen bond interactions with biological targets.

When decorated with a 5-methoxy and a 4-methyl group, the benzodioxole core undergoes profound electronic and steric alterations. This specific substitution pattern is highly sought after in the total synthesis of complex natural products (such as tetrahydroisoquinoline alkaloids) and the development of neuropharmacological agents, where the lipophilic nature of the scaffold facilitates blood-brain barrier (BBB) penetration.

Physicochemical Properties & Pharmacokinetic Relevance

The physicochemical profile of a building block dictates its behavior both in synthetic microenvironments and biological systems. The table below summarizes the core metrics for 5-methoxy-4-methyl-1,3-benzodioxole.

PropertyValueCausality & Synthetic/Biological Implication
Chemical Formula C₉H₁₀O₃Defines the highly oxygenated, low-molecular-weight nature of the scaffold.
Molecular Weight 166.17 g/mol Ideal fragment-like MW, allowing for extensive downstream functionalization without exceeding Lipinski's Rule of 5.
Exact Mass 166.06299 DaCritical for high-resolution mass spectrometry (HRMS) validation during synthetic workflows.
Topological Polar Surface Area (TPSA) 27.7 ŲLow TPSA (< 90 Ų) ensures high membrane permeability, making it an excellent precursor for CNS-active drugs.
XLogP3 (Estimated) ~2.0Optimal lipophilicity for passive lipid bilayer diffusion.
Hydrogen Bond Donors 0The absence of free hydroxyls prevents rapid metabolic degradation and reduces non-specific binding.
Hydrogen Bond Acceptors 3The three ether oxygens act as critical allosteric binding contacts for receptors (e.g., AMPA receptors) .
Rotatable Bonds 1High conformational rigidity. Only the 5-methoxy group can rotate, locking the core into a predictable 3D geometry.

Electronic Effects & Conformational Rigidity

The reactivity of 5-methoxy-4-methyl-1,3-benzodioxole is governed by a delicate "push-pull" dynamic between its substituents.

  • The Methylenedioxy Ring (-O-CH₂-O-) : This fused five-membered ring restricts the rotation of the oxygen atoms, forcing their lone pairs into optimal parallel alignment with the aromatic π-system. This creates a powerful electron-donating effect via resonance, making the aromatic ring highly susceptible to Electrophilic Aromatic Substitution (SEAr). Furthermore, the quasi-aromatic nature of this ring imposes strict conformational limits on the molecule .

  • The 5-Methoxy Group (-OCH₃) : Acts as an additional electron-donating group, further increasing the electron density of the ring.

  • The 4-Methyl Group (-CH₃) : While weakly electron-donating via hyperconjugation, its primary role is steric hindrance . It physically blocks incoming electrophiles from attacking the adjacent ortho position (C3/C5 equivalents).

Causality in Synthesis : Because the 4-methyl group blocks one side of the molecule, and the methylenedioxy/methoxy groups direct electrophiles to their ortho/para positions, SEAr reactions (such as halogenation, formylation, or nitration) will occur almost exclusively and regioselectively at the C6 position .

ReactivityProfile Core 5-Methoxy-4-methyl- 1,3-benzodioxole (CAS 607351-59-7) Sub1 Methylenedioxy Ring (-O-CH2-O-) Core->Sub1 Sub2 5-Methoxy Group (-OCH3) Core->Sub2 Sub3 4-Methyl Group (-CH3) Core->Sub3 Effect1 Conformational Rigidity & Catechol Protection Sub1->Effect1 Effect2 Strong Electron Donor (ortho/para directing) Sub2->Effect2 Effect3 Steric Hindrance at C4 Blocks ortho-SEAr Sub3->Effect3 Outcome Regioselective SEAr at C6 Position Effect1->Outcome Effect2->Outcome Effect3->Outcome

Structural components of 5-methoxy-4-methyl-1,3-benzodioxole dictating C6 regioselectivity.

Analytical Characterization Protocols

To ensure scientific integrity and prevent downstream synthetic failures, the starting material must be rigorously validated. The following self-validating protocol utilizes orthogonal techniques (LC-MS/MS and NMR) to confirm the structure.

Step-by-Step LC-MS/MS & NMR Protocol
  • Sample Preparation : Dissolve 1 mg of 5-methoxy-4-methyl-1,3-benzodioxole in 1 mL of LC-MS grade Methanol. Dilute 1:100 in 0.1% Formic Acid in Water.

  • UPLC Separation : Inject 2 µL onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18, 1.7 µm). Run a gradient of 5% to 95% Acetonitrile (with 0.1% Formic acid) over 5 minutes.

  • Mass Spectrometry (ESI+) : Monitor for the protonated precursor ion [M+H]+ at m/z 167.07 .

    • Diagnostic Fragmentation: Apply a collision energy of 15-20 eV. Look for a neutral loss of formaldehyde (-30 Da) or the cleavage of the methylenedioxy bridge, yielding a characteristic fragment around m/z 137 .

  • Nuclear Magnetic Resonance (¹H-NMR) : Dissolve 10 mg of the compound in CDCl₃.

    • Diagnostic Peaks: The unique methylene protons (-O-CH₂-O-) of the benzodioxole ring will appear as a sharp, distinct singlet between δ 5.90 and 6.10 ppm . The methoxy (-OCH₃) protons will present as a singlet near δ 3.80 ppm , and the solitary aromatic proton at C6 will appear as a singlet at approximately δ 6.50 ppm due to the lack of adjacent proton coupling.

AnalyticalWorkflow Start Sample Prep (1 mg/mL in MeOH) LC UPLC Separation C18 Column Start->LC NMR 1H/13C NMR (CDCl3) Start->NMR MS ESI-MS/MS Positive Ion Mode LC->MS Data1 Precursor Ion m/z 167.07 [M+H]+ MS->Data1 Data2 Demethylenation Fragment m/z 137 MS->Data2 Data3 Methylene Protons δ 5.9-6.1 ppm NMR->Data3

Self-validating analytical workflow for characterizing 5-methoxy-4-methyl-1,3-benzodioxole.

Synthetic Methodologies: Regioselective Bromination

To utilize this compound as a building block for cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), a halogen handle must be installed. Due to the electronic profile outlined in Section 3, bromination occurs selectively at the C6 position to yield 6-bromo-5-methoxy-4-methyl-1,3-benzodioxole .

Step-by-Step Bromination Protocol
  • Reaction Setup : In an oven-dried, 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5-methoxy-4-methyl-1,3-benzodioxole (1.0 mmol, 166.2 mg) in anhydrous Dichloromethane (DCM, 10 mL) under an inert argon atmosphere.

  • Temperature Control : Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the temperature prevents over-bromination and suppresses radical-mediated side reactions at the methyl or methoxy groups.

  • Electrophile Addition : Slowly add N-Bromosuccinimide (NBS) (1.05 mmol, 186.9 mg) in small portions over 15 minutes. Keep the reaction shielded from light (wrap the flask in aluminum foil) to prevent homolytic cleavage of the N-Br bond.

  • Reaction Monitoring : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor the reaction via TLC (Hexanes:Ethyl Acetate 8:2). The starting material spot should disappear, replaced by a lower Rf product spot.

  • Quenching & Workup : Quench the reaction by adding 10 mL of saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) to neutralize any unreacted NBS. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography to yield the pure C6-brominated building block.

References

  • Evaluating the Neuroprotective Potential of Novel Benzodioxole Derivatives in Parkinson’s Disease via AMPA Receptor Modulation . ACS Omega. Available at:[Link]

  • Capricious Selectivity in Electrophilic Deuteration of Methylenedioxy Substituted Aromatic Compounds . The Journal of Organic Chemistry. Available at:[Link]

  • Synthesis and Spectroscopic Identification of Certain Imidazole-Semicarbazone Conjugates Bearing Benzodioxole Moieties: New Antifungal Agents . MDPI Molecules. Available at:[Link]

Exploratory

CAS number and IUPAC name for 1,3-Benzodioxole, 5-methoxy-4-methyl-

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Foreword The 1,3-benzodioxole scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword

The 1,3-benzodioxole scaffold is a cornerstone in medicinal and agricultural chemistry, prized for its versatile biological activities. This guide provides a comprehensive technical overview of a specific, yet under-documented derivative: 4-Methyl-5-methoxy-1,3-benzodioxole . While direct experimental data for this compound is scarce, this document, grounded in established chemical principles and data from closely related analogues, offers a robust predictive profile. It is designed to empower researchers in drug discovery and chemical synthesis with the foundational knowledge to explore the potential of this and similar substituted benzodioxoles.

Compound Identification and Nomenclature

The systematic identification of a chemical entity is paramount for unambiguous scientific communication. The compound in focus is a derivative of 1,3-benzodioxole with methyl and methoxy substituents on the benzene ring.

IUPAC Name

Following the International Union of Pure and Applied Chemistry (IUPAC) guidelines for naming substituted aromatic compounds, the correct nomenclature is determined by assigning the lowest possible locants to the substituents. For the 1,3-benzodioxole ring system, numbering begins at one of the oxygen atoms and proceeds around the carbocyclic ring. This leads to the following designation:

Systematic IUPAC Name: 4-Methyl-5-methoxy-1,3-benzodioxole

CAS Number

A thorough search of the Chemical Abstracts Service (CAS) registry did not yield a specific CAS number for 4-methyl-5-methoxy-1,3-benzodioxole. This suggests that the compound is not a commercially available reagent and has not been extensively cataloged in the primary chemical literature.

Physicochemical and Spectroscopic Profile (Predicted)

The following properties are predicted based on the known characteristics of the 1,3-benzodioxole core and the electronic effects of the methyl and methoxy substituents.

Predicted Physicochemical Properties
PropertyPredicted ValueRationale
Molecular Formula C9H10O3Derived from the chemical structure.
Molecular Weight 166.17 g/mol Calculated from the atomic weights of the constituent elements.
Appearance Colorless to pale yellow oil or low-melting solidBased on the physical state of similar benzodioxole derivatives.[1]
Solubility Soluble in common organic solvents (e.g., ethanol, dichloromethane, acetone); sparingly soluble in water.The hydrophobic benzene ring and methyl group, combined with the polar ether and dioxole functionalities, suggest this solubility profile.
Boiling Point Estimated to be in the range of 250-280 °CExtrapolated from the boiling points of related substituted benzodioxoles.
LogP Estimated between 2.0 and 2.5The presence of both lipophilic (methyl) and hydrophilic (methoxy, dioxole) groups influences the partition coefficient.
Predicted Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of a synthesized compound. The predicted data below is based on the analysis of analogous substituted benzodioxoles.[2]

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to show distinct signals for the aromatic, methoxy, methyl, and dioxole protons.

  • Aromatic Protons (H-6 and H-7): Two doublets in the aromatic region (δ 6.5-7.0 ppm), with a small ortho coupling constant (J ≈ 8 Hz).

  • Dioxole Protons (-OCH₂O-): A singlet at approximately δ 5.9-6.1 ppm.[2]

  • Methoxy Protons (-OCH₃): A singlet at around δ 3.8-4.0 ppm.

  • Methyl Protons (-CH₃): A singlet at approximately δ 2.1-2.3 ppm.

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum will provide information on the carbon framework.

  • Aromatic Carbons: Six signals in the aromatic region (δ 100-150 ppm). The carbons attached to the oxygen atoms of the dioxole and methoxy groups will be the most downfield shifted.

  • Dioxole Carbon (-OCH₂O-): A signal around δ 101-103 ppm.[2]

  • Methoxy Carbon (-OCH₃): A signal in the region of δ 55-60 ppm.

  • Methyl Carbon (-CH₃): An upfield signal at approximately δ 15-20 ppm.

Electron ionization mass spectrometry (EI-MS) is expected to show a prominent molecular ion peak (M⁺) at m/z 166. Key fragmentation patterns would likely involve the loss of a methyl radical (M⁺ - 15) from the methoxy group and cleavage of the dioxole ring.[1][3]

Proposed Synthesis and Mechanistic Considerations

While a specific synthetic procedure for 4-methyl-5-methoxy-1,3-benzodioxole is not documented, a plausible route can be designed based on established methodologies for the synthesis of substituted 1,3-benzodioxoles. The following multi-step synthesis is proposed, starting from commercially available precursors.

Synthetic Workflow

Synthesis_of_4-Methyl-5-methoxy-1,3-benzodioxole cluster_reagents start 3-Methylcatechol intermediate1 4-Methyl-5-nitrocatechol start->intermediate1 Nitration step1_reagents Nitrating Agent (e.g., HNO₃/H₂SO₄) intermediate2 5-Amino-4-methylcatechol intermediate1->intermediate2 Reduction step2_reagents Reducing Agent (e.g., SnCl₂/HCl) intermediate3 4-Methyl-5-hydroxycatechol intermediate2->intermediate3 Hydroxylation via Diazonium Salt step3_reagents Diazotization (NaNO₂/H₂SO₄) then H₂O, heat intermediate4 4-Methyl-5-methoxycatechol intermediate3->intermediate4 Methylation step4_reagents Methylating Agent (e.g., Dimethyl sulfate) product 4-Methyl-5-methoxy-1,3-benzodioxole intermediate4->product Cyclization step5_reagents Dihalomethane (e.g., CH₂Br₂), Base

Caption: Proposed synthetic pathway for 4-Methyl-5-methoxy-1,3-benzodioxole.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 3-Methylcatechol

  • To a stirred solution of 3-methylcatechol in glacial acetic acid, slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) at a low temperature (0-5 °C).

  • After the addition, allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture onto ice and extract the product with a suitable organic solvent.

  • Purify the resulting 4-methyl-5-nitrocatechol by column chromatography.

Causality: The hydroxyl groups of catechol are strongly activating and ortho-, para-directing. Nitration is expected to occur at the position para to one hydroxyl group and ortho to the other, which is also activated by the methyl group.

Step 2: Reduction of the Nitro Group

  • Dissolve the 4-methyl-5-nitrocatechol in a suitable solvent such as ethanol.

  • Add a reducing agent, for example, tin(II) chloride in concentrated hydrochloric acid, and heat the mixture under reflux.

  • After the reaction is complete, neutralize the mixture and extract the 5-amino-4-methylcatechol.

Causality: The nitro group is readily reduced to an amine under these standard conditions.

Step 3: Conversion of the Amino Group to a Hydroxyl Group

  • Dissolve the 5-amino-4-methylcatechol in dilute sulfuric acid and cool to 0-5 °C.

  • Slowly add an aqueous solution of sodium nitrite to form the diazonium salt.

  • Heat the solution to hydrolyze the diazonium salt to the corresponding phenol, yielding 4-methyl-5-hydroxycatechol.

Causality: The Sandmeyer-type reaction provides a reliable method for the conversion of an aromatic amine to a hydroxyl group.

Step 4: Methylation of the Phenolic Hydroxyl Group

  • Dissolve the 4-methyl-5-hydroxycatechol in a suitable solvent and add a base (e.g., potassium carbonate).

  • Add a methylating agent such as dimethyl sulfate and heat the mixture.

  • Work up the reaction to isolate 4-methyl-5-methoxycatechol.

Causality: The more acidic phenolic proton will be preferentially removed by the base, allowing for selective methylation.

Step 5: Formation of the Dioxole Ring

  • To a solution of 4-methyl-5-methoxycatechol in a polar aprotic solvent (e.g., DMF), add a base (e.g., potassium carbonate) and a dihalomethane (e.g., dibromomethane).

  • Heat the reaction mixture to facilitate the double nucleophilic substitution to form the 1,3-benzodioxole ring.

  • Purify the final product, 4-methyl-5-methoxy-1,3-benzodioxole, by distillation or chromatography.

Causality: The two adjacent hydroxyl groups of the catechol moiety readily undergo cyclization with a suitable one-carbon electrophile to form the stable five-membered dioxole ring.

Relevance in Drug Development and Medicinal Chemistry

The 1,3-benzodioxole ring is a privileged scaffold in drug discovery, appearing in numerous natural products and synthetic drugs. Its derivatives exhibit a wide array of biological activities, including antitumor, antimicrobial, and insecticidal properties.[4][5]

The Role of the 1,3-Benzodioxole Moiety

The 1,3-benzodioxole group is often considered a bioisostere of a catechol or a dimethoxybenzene unit. Its key features include:

  • Metabolic Inhibition: The methylenedioxy bridge can inhibit cytochrome P450 enzymes, which can increase the bioavailability and half-life of co-administered drugs.[6]

  • Receptor Interactions: The rigid, planar structure and the presence of oxygen atoms allow for specific interactions with biological targets through hydrogen bonding and π-stacking.

  • Scaffold for Further Functionalization: The aromatic ring can be further substituted to modulate the pharmacological properties of the molecule.

Influence of Methyl and Methoxy Substituents

The introduction of methyl and methoxy groups at the 4- and 5-positions of the 1,3-benzodioxole ring is expected to significantly influence its biological activity:

  • Increased Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.

  • Electronic Effects: The methoxy group is an electron-donating group, which can modulate the reactivity of the aromatic ring and its interaction with biological targets.

  • Steric Effects: The substituents can provide steric bulk that may lead to selective binding to specific receptor subtypes.

The specific substitution pattern of 4-methyl-5-methoxy-1,3-benzodioxole could lead to novel pharmacological profiles, making it an interesting candidate for screening in various disease models, particularly in oncology and infectious diseases.

Conclusion

While 4-methyl-5-methoxy-1,3-benzodioxole remains a largely unexplored chemical entity, this in-depth guide provides a solid foundation for its scientific investigation. By leveraging predictive methodologies and data from analogous compounds, a comprehensive profile encompassing its nomenclature, physicochemical properties, spectroscopic characteristics, and a plausible synthetic route has been established. The rich pharmacological history of the 1,3-benzodioxole scaffold suggests that this particular derivative holds significant potential for the development of novel therapeutic agents. It is our hope that this guide will stimulate further research into the synthesis and biological evaluation of this and other uniquely substituted benzodioxoles.

References

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20).
  • BenchChem. (n.d.). Application Notes and Protocols: The Role of 4,7-Dimethoxy-5-methyl-1,3-benzodioxole in Agrochemical Synthesis.
  • ChemicalBook. (2024, November 21). Understanding 1,3-Benzodioxole.
  • Dawood, R. S., & Hamed, A. S. (2019). Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. Research Journal of Chemistry and Environment, 23(Special Issue I), 14-21.
  • PubChem. (n.d.). 1,3-Benzodioxole.
  • ResearchGate. (n.d.). Reaction of spiro[1,3-benzodioxole-benzothiazines] with hydroxylamine and active methylene compounds.
  • NIST. (n.d.). 1,3-Benzodioxole. In NIST Chemistry WebBook.
  • PubMed. (2004, December 15). Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system.
  • ACS Publications. (2025, February 6).
  • angenechemical.com. (n.d.). 4-Methoxybenzo[d][4][6]dioxole(CAS# 1817-95-4).

  • ChemicalBook. (n.d.). 1,3-Benzodioxole(274-09-9) 1H NMR spectrum.
  • IUCr Journals. (2021, January 22). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3- benzodioxol-5-yl)methylidene]amino}-1,5- dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
  • MedChemExpress. (n.d.). 4-Methyl-1,3-benzodioxole-5-carboxylic acid.
  • The Royal Society of Chemistry. (n.d.). Copies of 1H NMR and 13C NMR spectra of all new compounds.
  • University of Johannesburg's Research Portal. (2021, February 1). Synthesis and structure of 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one.
  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, H2O, predicted) (NP0304473).
  • SpectraBase. (n.d.). 5-(1-Dodecyl)-1,3-benzodioxole - Optional[13C NMR] - Chemical Shifts.
  • Wikipedia. (n.d.). 1,3-Benzodioxole.
  • MDPI. (2024, February 4).
  • PMC. (n.d.). 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals.
  • NIST. (n.d.). 1,3-Benzodioxole. In NIST Chemistry WebBook.
  • PMC. (n.d.). New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus.
  • Chemtik. (n.d.). 2,3,13-trimethoxy-12-methyl-12,13-dihydro[4][6]benzodioxolo[5,6-c]phenanthridine.

  • Fisher Scientific. (n.d.). Benzodioxoles.
  • Scientific Research Publishing. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.
  • [Source Platform]. (n.d.).
  • Jetir.org. (2025, June). 2, 5-DISUBSTITUTED-1, 3, 4-THIADIAZOLE DERIVATIVES: A REVIEW ON VARIOUS PHARMACOLOGICAL ACTIVITIES.

Sources

Foundational

The Thermochemistry of 1,3-Benzodioxole Derivatives: An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract The 1,3-benzodioxole moiety, a vital scaffold in medicinal chemistry and fragrance science, imparts unique electronic and conformational properties to a wide array of derivatives. A thorough understanding of the...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The 1,3-benzodioxole moiety, a vital scaffold in medicinal chemistry and fragrance science, imparts unique electronic and conformational properties to a wide array of derivatives. A thorough understanding of the thermochemistry of these compounds is paramount for predicting their stability, reactivity, and metabolic fate, thereby guiding rational drug design and synthetic pathway optimization. This technical guide provides a comprehensive exploration of the experimental and computational methodologies used to determine the key thermochemical parameters of 1,3-benzodioxole derivatives. We delve into the core principles of static bomb calorimetry and Calvet microcalorimetry for measuring enthalpies of combustion and phase transitions, respectively. Furthermore, we detail the application of computational chemistry, specifically Density Functional Theory (DFT), for the accurate prediction of enthalpies of formation and the elucidation of structure-energy relationships. This guide synthesizes field-proven insights with technical accuracy, offering detailed experimental protocols, computational workflows, and a curated summary of thermochemical data for key 1,3-benzodioxole derivatives, including those of pharmaceutical and regulatory interest.

Introduction: The Significance of the 1,3-Benzodioxole Scaffold

The 1,3-benzodioxole (or methylenedioxybenzene) framework is a privileged structural motif found in numerous natural products and synthetic compounds with significant biological activity.[1] Its derivatives are integral to the fragrance industry and are actively investigated for a range of therapeutic applications, including anti-inflammatory, neuroprotective, and anticancer agents.[1][2][3] The chemical behavior, stability, and metabolic profile of these molecules are intrinsically linked to the thermochemical properties of the core scaffold and its substituents.

The fused dioxole ring exerts both inductive and resonance effects on the aromatic system, modulating the electron density and influencing the molecule's reactivity.[4] Understanding the energetic landscape of these derivatives—quantified by their enthalpies of formation, combustion, and phase transitions—is crucial for several aspects of drug development:

  • Metabolic Stability: The thermochemistry of the methylenedioxy bridge is particularly relevant to its metabolism by cytochrome P450 enzymes, a key consideration in drug design.

  • Reaction Energetics: Knowledge of formation enthalpies allows for the prediction of reaction enthalpies, aiding in the optimization of synthetic routes and ensuring process safety.

  • Polymorphism and Formulation: Enthalpies of fusion and sublimation are critical parameters for understanding and controlling the solid-state properties of active pharmaceutical ingredients (APIs), which directly impact bioavailability and shelf-life.

This guide aims to equip researchers, scientists, and drug development professionals with the fundamental knowledge and practical methodologies to investigate and apply the thermochemistry of 1,3-benzodioxole derivatives in their work.

Experimental Determination of Thermochemical Properties

The cornerstone of thermochemical investigation lies in precise calorimetric measurements. For 1,3-benzodioxole derivatives, two primary techniques are employed to determine their standard molar enthalpies of formation in the condensed and gaseous phases: static bomb calorimetry and Calvet microcalorimetry.

Static Bomb Calorimetry: Measuring the Energy of Combustion

Static bomb calorimetry is the gold standard for determining the standard molar energy of combustion (Δc U°) of solid and liquid organic compounds. From this value, the standard molar enthalpy of combustion (Δc H°) and subsequently the standard molar enthalpy of formation (Δf H°) in the condensed phase can be derived.

The fundamental principle involves the complete combustion of a known mass of the sample in a high-pressure oxygen atmosphere within a constant-volume vessel (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath, and the resulting temperature rise is meticulously measured.

Objective: To determine the standard massic energy of combustion (Δcu°) of a 1,3-benzodioxole derivative.

Materials:

  • Static bomb calorimeter

  • Oxygen cylinder with a filling connection

  • Pellet press

  • Crucible (platinum or silica)

  • Ignition wire (platinum or nickel-chromium)

  • Cotton fuse

  • Distilled water

  • Benzoic acid (certified standard for calibration)

  • 1,3-benzodioxole derivative sample (solid or liquid)

Procedure:

  • Calorimeter Calibration:

    • The energy equivalent of the calorimeter (εcal) must first be determined by combusting a certified standard, typically benzoic acid, whose massic energy of combustion is precisely known.

    • Weigh a pellet of benzoic acid (approximately 1 g) and place it in the crucible.

    • Attach a measured length of ignition wire to the electrodes of the bomb head, ensuring it is in contact with the pellet.

    • Add 1 mL of distilled water to the bomb to ensure the final state is saturated with water vapor.

    • Seal the bomb and charge it slowly with high-purity oxygen to a pressure of approximately 30 atm.

    • Submerge the bomb in the calorimeter bucket containing a precisely known mass of water.

    • Allow the system to reach thermal equilibrium while stirring. Record the initial temperature.

    • Ignite the sample and record the temperature at regular intervals until a maximum temperature is reached and the subsequent cooling trend is established.

    • Correct the temperature rise for heat exchange with the surroundings (e.g., using the Regnault-Pfaundler method).

    • Calculate εcal using the known energy of combustion of benzoic acid and the corrected temperature rise. Repeat the calibration at least five times to ensure reproducibility.

  • Sample Combustion:

    • For solid samples, prepare a pellet of a known mass (0.5 - 1.0 g).

    • For liquid samples, enclose a known mass in a polyester bag of known combustion energy.

    • Follow the same procedure as for calibration (steps 1b-1i) using the 1,3-benzodioxole derivative sample.

  • Data Analysis:

    • The standard massic energy of combustion (Δcu°) is calculated from the corrected temperature rise (ΔT), the energy equivalent of the calorimeter (εcal), and the mass of the sample (m), applying corrections for the combustion of the fuse and, if applicable, the polyester bag.

    • The standard molar energy of combustion (Δc U°) is obtained by multiplying Δcu° by the molar mass of the compound.

    • The standard molar enthalpy of combustion (Δc H°) is then calculated from Δc U° using the equation: Δc H° = Δc U° + Δn(g)RT, where Δn(g) is the change in the number of moles of gas in the combustion reaction.

    • Finally, the standard molar enthalpy of formation in the condensed phase (Δf H°(cr or l)) is calculated using Hess's law, with the known standard molar enthalpies of formation of CO2(g) and H2O(l).

Diagram: Workflow for Static Bomb Calorimetry

G cluster_calib Calorimeter Calibration cluster_sample Sample Combustion cluster_analysis Data Analysis calib_1 Prepare Benzoic Acid Pellet calib_2 Assemble and Charge Bomb calib_1->calib_2 calib_3 Combust and Measure ΔT calib_2->calib_3 calib_4 Calculate Energy Equivalent (εcal) calib_3->calib_4 sample_2 Assemble and Charge Bomb calib_4->sample_2 Use εcal sample_1 Prepare Sample Pellet/Bag sample_1->sample_2 sample_3 Combust and Measure ΔT sample_2->sample_3 analysis_1 Calculate Δcu° sample_3->analysis_1 analysis_2 Calculate Δc H° analysis_1->analysis_2 analysis_3 Calculate Δf H° (condensed) analysis_2->analysis_3

Caption: Workflow for determining the enthalpy of formation using static bomb calorimetry.

Calvet Microcalorimetry: Measuring Enthalpies of Vaporization and Sublimation

To determine the standard molar enthalpy of formation in the gaseous phase (Δf H°(g)), the enthalpy of the phase change from the condensed (solid or liquid) to the gaseous state must be known. Calvet microcalorimetry is a highly sensitive technique for measuring the standard molar enthalpies of vaporization (Δl g H°) and sublimation (Δcr g H°) at a given temperature.

This technique utilizes a heat-flow calorimeter where the sample is dropped into a heated cell, and the heat absorbed during the phase transition is measured.

Objective: To determine the standard molar enthalpy of sublimation or vaporization of a 1,3-benzodioxole derivative.

Materials:

  • Calvet microcalorimeter

  • Thin glass capillary tubes

  • Vacuum pump

  • 1,3-benzodioxole derivative sample

Procedure:

  • Sample Preparation:

    • Enclose a small, accurately weighed sample (3-10 mg) in a thin glass capillary tube sealed at one end.

  • Measurement:

    • Set the Calvet microcalorimeter to a temperature above the melting point for vaporization measurements or below the melting point for sublimation measurements.

    • Drop the sealed capillary tube containing the sample into the hot reaction vessel.

    • The sample is then removed from the hot zone by vacuum evaporation.

    • The observed enthalpy of vaporization or sublimation is recorded.

  • Data Correction:

    • The measured enthalpies are corrected to the standard reference temperature of 298.15 K using heat capacity data.

Diagram: Principle of Calvet Microcalorimetry for Phase Transition

G start Sample in Capillary at Room Temperature drop Drop Sample into Heated Calorimeter Cell start->drop phase_change Isothermal Vaporization/Sublimation under Vacuum drop->phase_change end Gaseous Sample Removed phase_change->end measurement Measure Heat Flow (Enthalpy of Phase Change) phase_change->measurement Heat Absorption correction Correct to T = 298.15 K measurement->correction G Target Target Molecule (ΔfH° unknown) Ref2 Reference Molecule 2 (ΔfH° known) Target->Ref2 Ref1 Reference Molecule 1 (ΔfH° known) Ref3 Reference Molecule 3 (ΔfH° known) Ref1->Ref3 label_reaction ΔH_reaction = ΣΔfH°(products) - ΣΔfH°(reactants) (Bond types are conserved)

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Exploratory

The Strategic Utility of 5-Methoxy-4-methyl-1,3-benzodioxole Derivatives in Alkaloid Total Synthesis

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper Introduction & Structural Causality The compound 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Whitepaper

Introduction & Structural Causality

The compound 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7) and its functionalized derivatives represent a highly specialized class of electron-rich aromatic building blocks[1]. In the realm of complex natural product synthesis, particularly the development of marine-derived anti-cancer agents like Trabectedin (Ecteinascidin 743), this specific substitution pattern is not merely structural—it is mechanistically imperative.

The causality behind utilizing this exact scaffold lies in its electronic topography:

  • Electron Density: The 1,3-benzodioxole ring inherently donates electron density into the aromatic system. The addition of a methoxy group at the C5 position acts as a powerful synergistic electron-donating group (EDG), significantly lowering the activation energy required for downstream electrophilic aromatic substitutions (EAS).

  • Steric & Biosynthetic Mimicry: The methyl group at C4 provides essential steric bulk that dictates the rotational conformation of late-stage macrocycles. Furthermore, it directly mimics the biosynthetic methylation patterns found in tyrosine-derived marine alkaloids.

  • Regiocontrol: The combined directing effects of the benzodioxole oxygen atoms and the C5-methoxy group render the C6 and C7 positions highly nucleophilic, allowing for pinpoint regioselectivity during halogenation or formylation.

Quantitative Profiling of Key Derivatives

To facilitate rational synthetic design, the quantitative physical and topological properties of the core scaffold and its most utilized derivatives are summarized below. These derivatives serve as critical branch points for cross-coupling and macrocyclization workflows.

Derivative NameCAS / CIDMolecular Weight ( g/mol )Topological Polar Surface Area (Ų)Primary Synthetic Utility
5-Methoxy-4-methyl-1,3-benzodioxole 607351-59-7166.1727.7Core scaffold / Lithiation precursor
6-Bromo-5-methoxy-4-methyl-1,3-benzodioxole CID 177684288245.0727.7Aryl halide for Suzuki/Stille coupling
7-Ethenyl-5-methoxy-4-methyl-1,3-benzodioxole 351379-16-3192.2127.7Olefin metathesis & Heck precursor
1,3-Benzodioxole, 5-(methoxymethoxy)- 111726-43-3182.1736.9Advanced intermediate building block

Data supported by the 2[2] and 3[3].

Mechanistic Role in Alkaloid Total Synthesis

The A and B rings of Trabectedin are constructed using derivatives of 5-methoxy-4-methyl-1,3-benzodioxole. By converting the core into an ethylamine derivative, chemists can leverage the4[4] to rapidly assemble the tetrahydroisoquinoline (THIQ) framework. The extreme electron richness of the benzodioxole ring allows this cyclization to occur under exceptionally mild conditions, preserving the stereochemical integrity of adjacent chiral centers.

G Core 5-Methoxy-4-methyl- 1,3-benzodioxole Bromination Regioselective Bromination Core->Bromination Vinylation Vinylation / Heck Core->Vinylation BromoDeriv 6-Bromo Derivative (Cross-Coupling) Bromination->BromoDeriv VinylDeriv 7-Ethenyl Derivative (Metathesis) Vinylation->VinylDeriv THIQ Tetrahydroisoquinoline Alkaloids BromoDeriv->THIQ VinylDeriv->THIQ

Divergent synthetic pathways from the 5-methoxy-4-methyl-1,3-benzodioxole core.

Experimental Workflows & Self-Validating Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific analytical checkpoints to confirm success before proceeding to subsequent synthetic steps.

Protocol A: Regioselective Bromination to 6-Bromo-5-methoxy-4-methyl-1,3-benzodioxole

Objective: Install a halogen handle for downstream palladium-catalyzed cross-coupling.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under argon, dissolve 5-methoxy-4-methyl-1,3-benzodioxole (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice-water bath.

  • Electrophilic Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise over 15 minutes in the dark.

  • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

  • Quench & Extraction: Quench the reaction with saturated aqueous Na₂S₂O₃ to neutralize any residual oxidizing agents. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Causality of Choices: NBS is selected over elemental bromine (Br₂) to prevent over-bromination and oxidative cleavage of the sensitive methylenedioxy bridge. DMF acts as a polar aprotic solvent that stabilizes the intermediate bromonium ion, enhancing the regioselectivity driven by the C5-methoxy group, which directs the electrophile exclusively to the C6 position.

Self-Validation Checkpoint:

  • TLC: Run a TLC (Hexanes:EtOAc 8:2). The disappearance of the starting material and the emergence of a lower Rf​ UV-active spot confirms conversion.

  • GC-MS: Analyze the crude product via GC-MS. The protocol is validated upon observing a strict 1:1 isotopic doublet at m/z 244/246, confirming mono-bromination without ring opening.

Protocol B: Biomimetic Pictet-Spengler Cyclization

Objective: Construct the tetrahydroisoquinoline (THIQ) core via intramolecular cyclization.

Step-by-Step Methodology:

  • Imine Formation: Combine the 6-substituted-5-methoxy-4-methyl-1,3-benzodioxole-derived ethylamine (1.0 eq) and the target aldehyde (1.1 eq) in anhydrous CH₂Cl₂ (0.1 M) over activated 4Å molecular sieves. Stir for 4 hours at room temperature.

  • Acid Catalysis: Cool the reaction mixture to -20 °C. Dropwise, add Trifluoroacetic acid (TFA, 2.0 eq).

  • Cyclization: Maintain stirring at -20 °C for 12 hours.

  • Isolation: Filter the mixture through a short pad of Celite to remove the molecular sieves. Quench the filtrate with saturated aqueous NaHCO₃, extract with CH₂Cl₂, dry over MgSO₄, and concentrate.

Causality of Choices: Activated 4Å molecular sieves are critical to drive the equilibrium toward imine formation by physically sequestering the water byproduct. TFA is chosen as a mild, non-nucleophilic protic acid to generate the highly electrophilic iminium ion. The low temperature (-20 °C) suppresses intermolecular dimerization and preserves the stereochemical integrity of adjacent chiral centers. The extreme electron density of the benzodioxole ring ensures that the intramolecular EAS proceeds rapidly despite the thermal suppression.

Self-Validation Checkpoint:

  • 1H NMR: The protocol is validated by taking a ¹H NMR of the crude mixture. The complete disappearance of the imine proton signal (typically ~8.0–8.5 ppm) and the simultaneous appearance of a new methine proton signal (~4.0–4.5 ppm) confirms the formation of the C1 stereocenter of the THIQ ring.

G Amine Benzodioxole Ethylamine Imine Iminium Ion Intermediate (TFA Catalysis) Amine->Imine Aldehyde Aldehyde Precursor Aldehyde->Imine EAS Electrophilic Aromatic Substitution Imine->EAS Intramolecular Attack Product Tetrahydroisoquinoline Core EAS->Product Rearomatization

Mechanistic workflow of the biomimetic Pictet-Spengler cyclization.

Conclusion

The 5-methoxy-4-methyl-1,3-benzodioxole scaffold transcends its role as a simple aromatic building block. By understanding the causality of its electron-donating topography, synthetic chemists can rationally design highly regioselective functionalization workflows and biomimetic cyclizations. The self-validating protocols outlined above ensure high-fidelity translation of these molecules into complex, pharmaceutically relevant tetrahydroisoquinoline architectures.

References

  • GuideChem Database (2025). 7-ethenyl-5-methoxy-4-methyl-1,3-benzodioxole (CAS 351379-16-3) Physical and Chemical Properties.
  • PubChem Compound Summary (2025). CID 177684288, 6-bromo-5-methoxy-4-methyl-1,3-benzodioxole. National Center for Biotechnology Information.
  • Chemical Reviews (2016). Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015. ACS Publications.
  • Echemi Supplier Index (2025). 5-methoxy-4-methyl-1,3-benzodioxole (CAS 607351-59-7) Goods Index.

Sources

Protocols & Analytical Methods

Method

Application Note: 1,3-Benzodioxole, 5-methoxy-4-methyl- as a Precursor in Agrochemical Synthesis

Executive Summary The development of next-generation agrochemicals requires highly functionalized, regioselectively addressable building blocks. 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS: 607351-59-7) represents a privi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation agrochemicals requires highly functionalized, regioselectively addressable building blocks. 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS: 607351-59-7) represents a privileged scaffold in modern crop protection chemistry. By combining the established biological efficacy of the methylenedioxyphenyl (MDP) pharmacophore with the unique steric and electronic directing effects of its methoxy and methyl substituents, this precursor bridges the gap between traditional pesticide synergists and novel active principles, such as Succinate Dehydrogenase Inhibitors (SDHIs) and synthetic auxin receptor agonists.

This application note details the mechanistic rationale, physicochemical profiling, and self-validating synthetic protocols required to leverage this molecule in agrochemical discovery workflows.

Mechanistic Rationale: The Methylenedioxyphenyl (MDP) Pharmacophore

Biological Mechanism of Action

The 1,3-benzodioxole (MDP) moiety is a cornerstone in agrochemical formulation, most famously utilized in Piperonyl Butoxide (PBO)[1]. The primary biological function of the MDP group is the potent inhibition of insect cytochrome P450 monooxygenases[2]. When co-administered with conventional insecticides (e.g., pyrethroids or carbamates), the MDP ring undergoes oxidative metabolism by the insect's P450 enzymes. This process generates a highly reactive carbene intermediate that binds irreversibly to the heme iron of the enzyme, forming a stable complex. This competitive inhibition prevents the metabolic detoxification of the primary insecticide, drastically enhancing its potency and mitigating resistance[3].

P450_Inhibition Insecticide Pyrethroid Insecticide P450 Cytochrome P450 (Active) Insecticide->P450 Metabolism Metabolite Detoxified Metabolite P450->Metabolite Detoxification Inhibited P450-MDP Complex (Inhibited) P450->Inhibited Irreversible Inhibition Synergist Benzodioxole Synergist Synergist->P450 Binds Heme Iron

Cytochrome P450 inhibition by benzodioxole synergists preventing insecticide detoxification.

Chemical Reactivity & Regioselectivity

From a synthetic perspective, the substitution pattern of 5-methoxy-4-methyl-1,3-benzodioxole is highly advantageous. The 1,3-dioxole ring itself is electron-donating, but the addition of the 5-methoxy group provides a powerful +M (resonance) effect, strongly activating the aromatic core. Concurrently, the 4-methyl group provides essential steric bulk.

Because the C4 position is blocked by the methyl group, and the C5 position holds the methoxy group, electrophilic aromatic substitution is directed almost exclusively to the C6 position . This inherent regioselectivity eliminates the need for complex protecting group strategies or harsh separation techniques, enabling high-yielding, scalable derivatization[3].

Physicochemical Profiling & Structural Advantages

Understanding the baseline physicochemical properties of the precursor is critical for predicting its behavior in both synthetic workflows and final agrochemical formulations (e.g., foliar penetration, soil half-life).

ParameterValue / DescriptionAgrochemical Relevance
Chemical Name 1,3-Benzodioxole, 5-methoxy-4-methyl-Standardized IUPAC nomenclature.
CAS Registry Number 607351-59-7Unique identifier for sourcing.
Molecular Formula C9​H10​O3​ Defines mass balance for synthesis.
Molecular Weight 166.17 g/mol Low MW allows for extensive downstream addition while remaining within Lipinski's limits.
LogP (Predicted) ~2.1Optimal lipophilicity for cuticular penetration in insects and plants.
Key Reactive Site C6 PositionHighly activated for electrophilic attack (Bromination, Formylation).
Typical Bromination Yield 85 - 92%Ensures economic viability for scale-up.
Typical Formylation Yield 78 - 85%Reliable intermediate generation for auxin agonists.

Synthetic Protocols & Workflows

The following protocols detail the divergent synthesis of two critical intermediates: the 6-bromo derivative (a precursor for cross-coupling) and the 6-carbaldehyde derivative (a precursor for reductive amination/olefination).

Synthetic_Workflow Precursor 5-methoxy-4-methyl- 1,3-benzodioxole Bromination Electrophilic Bromination (NBS, DMF) Precursor->Bromination Formylation Vilsmeier-Haack (POCl3, DMF) Precursor->Formylation Int_Bromo 6-Bromo Derivative Bromination->Int_Bromo Regioselective C6 Int_Formyl 6-Carbaldehyde Derivative Formylation->Int_Formyl Regioselective C6 Prod_Fungicide SDHI Fungicides (Cross-Coupling) Int_Bromo->Prod_Fungicide Pd-Catalysis Prod_Synergist Auxin Agonists (Derivatization) Int_Formyl->Prod_Synergist Reductive Amination

Divergent synthetic workflows for agrochemical development from the benzodioxole precursor.

Protocol A: Regioselective Electrophilic Bromination

Objective: Synthesis of 6-bromo-5-methoxy-4-methyl-1,3-benzodioxole. Causality & Rationale: N-Bromosuccinimide (NBS) is selected over elemental bromine ( Br2​ ) because the methylenedioxy ring is sensitive to strong oxidative cleavage and highly acidic byproducts (like fuming HBr). NBS provides a controlled, low steady-state concentration of electrophilic bromine. N,N-Dimethylformamide (DMF) is used as a polar aprotic solvent to stabilize the bromonium transition state, accelerating the reaction at ambient temperatures.

Step-by-Step Procedure:

  • Preparation: In an oven-dried, argon-flushed round-bottom flask, dissolve 10.0 mmol of 5-methoxy-4-methyl-1,3-benzodioxole in 20 mL of anhydrous DMF.

  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: Low temperature prevents radical side-reactions at the benzylic 4-methyl group.

  • Reagent Addition: Add 10.5 mmol of recrystallized NBS in small portions over 15 minutes, maintaining strict temperature control.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quenching & Extraction: Pour the mixture into 100 mL of ice-cold distilled water to precipitate the product and dissolve the succinimide byproduct. Extract with ethyl acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Self-Validation & Quality Control:

  • TLC: The product will show a distinct, less polar spot compared to the starting material (eluent: 10% EtOAc in Hexanes).

  • 1H-NMR: Successful regioselective bromination is confirmed by the complete disappearance of the aromatic C6 proton singlet (typically around δ 6.4 - 6.7 ppm). The methylenedioxy protons ( δ ~5.9 ppm) and the 4-methyl protons ( δ ~2.1 ppm) should remain intact.

Protocol B: Vilsmeier-Haack Formylation

Objective: Synthesis of 5-methoxy-4-methyl-1,3-benzodioxole-6-carbaldehyde. Causality & Rationale: The Vilsmeier-Haack reaction is ideal for electron-rich arenes. Phosphorus oxychloride ( POCl3​ ) reacts with DMF to form the active chloroiminium ion (Vilsmeier reagent). The strong +M effect of the 5-methoxy group overcomes the inherent deactivation of the forming iminium complex, driving the electrophilic attack exclusively to the C6 position.

Step-by-Step Procedure:

  • Reagent Generation: In a dry flask under argon, cool 30 mL of anhydrous DMF to 0 °C. Dropwise, add 15.0 mmol of POCl3​ . Stir for 30 minutes to allow the Vilsmeier reagent to fully form (solution will turn pale yellow).

  • Substrate Addition: Dissolve 10.0 mmol of 5-methoxy-4-methyl-1,3-benzodioxole in 5 mL of DMF and add it dropwise to the complex at 0 °C.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C for 4 hours. Causality: Elevated temperature is required to overcome the activation energy barrier for the substitution of the sterically hindered, highly substituted ring.

  • Hydrolysis: Cool the mixture to room temperature and pour it slowly over crushed ice containing an excess of sodium acetate (approx. 5 g). Causality: Sodium acetate buffers the highly acidic POCl3​ quench and facilitates the hydrolysis of the iminium intermediate into the final aldehyde.

  • Isolation: Stir vigorously for 1 hour until a precipitate forms. Filter the solid, wash with cold water, and recrystallize from ethanol.

Self-Validation & Quality Control:

  • Visual: The successful quench and hydrolysis will shift the solution from a dark homogeneous liquid to a suspension containing a distinct precipitate.

  • 1H-NMR: The appearance of a highly deshielded aldehyde proton singlet at δ ~10.2 ppm is the definitive marker of success.

Emerging Agrochemical Applications

The intermediates synthesized above are not end-products but highly versatile springboards for advanced agrochemical discovery:

  • Next-Generation Synergists: The 6-carbaldehyde derivative can undergo Wittig olefination or reductive amination to create extended lipophilic side chains. These derivatives mimic the structure of Piperonyl Butoxide but offer tunable pharmacokinetics, potentially overcoming resistant strains of insects that have mutated their P450 binding sites[1].

  • Auxin Receptor Agonists (Herbicides / Plant Growth Regulators): Recent studies demonstrate that 1,3-benzodioxole derivatives can act as potent agonists for the TIR1 auxin receptor. By converting the 6-carbaldehyde into specific acetamides, researchers have synthesized root growth promoters that significantly outperform traditional synthetic auxins like 1-naphthylacetic acid (NAA)[4].

  • Fungicidal Scaffolds (SDHIs): The 6-bromo derivative is a prime candidate for Suzuki-Miyaura cross-coupling with pyrazole-boronic acids. This yields biphenyl-like structures that are the hallmark of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, providing a novel steric environment (via the 4-methyl and 5-methoxy groups) to fit into the binding pocket of resistant fungal pathogens.

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Application

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of 1,3-Benzodioxole, 5-methoxy-4-methyl-

Authored for Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive experimental protocol for the synthesis of 1,3-Benzodioxole, 5-methoxy-4-methyl-, a substituted met...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1,3-Benzodioxole, 5-methoxy-4-methyl-, a substituted methylenedioxyphenyl compound of interest in medicinal chemistry and agrochemical research. The synthetic strategy is predicated on the foundational Williamson ether synthesis, adapted for the methylenation of a catechol precursor. This guide offers a detailed, step-by-step methodology, an in-depth explanation of the reaction mechanism, safety protocols, and characterization techniques. The protocol is designed to be self-validating, with clear causality behind each experimental choice, ensuring reproducibility and a high degree of purity in the final product.

Introduction

The 1,3-benzodioxole (or methylenedioxyphenyl) moiety is a key structural feature in a multitude of natural products and synthetic compounds with significant biological activity.[1][2] Derivatives of this heterocyclic system are explored for their therapeutic potential, including anti-inflammatory, neuroprotective, and antitumor activities.[1][3][4] Furthermore, they serve as crucial precursors and synergists in the agrochemical industry, particularly in the development of insecticides and fungicides by inhibiting cytochrome P450 enzymes in pests.[5]

The target molecule, 1,3-Benzodioxole, 5-methoxy-4-methyl-, is a designer compound with potential applications stemming from its structural analogy to naturally occurring bioactive phenylpropanoids like dillapiole.[6][7] This guide details a robust synthetic route starting from the commercially available precursor, 4-methylcatechol. The synthesis involves a regioselective methylation followed by the critical methylenation step to form the dioxole ring.

Synthetic Strategy and Rationale

The overall synthetic pathway is a two-step process beginning with 4-methylcatechol.

  • Regioselective O-Methylation: The first step involves the selective methylation of one of the hydroxyl groups of 4-methylcatechol to yield 5-methoxy-4-methylbenzene-1,2-diol (5-methyl-hydroxyguaiacol). This is a critical step to install the desired methoxy group at the correct position.

  • Methylenation: The resulting substituted catechol is then subjected to a methylenation reaction to form the 1,3-benzodioxole ring. This is achieved via a double nucleophilic substitution reaction with a dihalomethane.

Visualizing the Synthetic Workflow

SynthesisWorkflow Start 4-Methylcatechol Intermediate 5-Methoxy-4-methylbenzene-1,2-diol Start->Intermediate 1. O-Methylation (DMS, K2CO3, Acetone) Product 1,3-Benzodioxole, 5-methoxy-4-methyl- Intermediate->Product 2. Methylenation (CH2BrCl, Cs2CO3, DMF)

Caption: Two-step synthesis of the target compound from 4-methylcatechol.

Materials and Equipment

Reagents
ReagentFormulaM.W. ( g/mol )PuritySupplier
4-MethylcatecholC₇H₈O₂124.14≥98%Sigma-Aldrich
Dimethyl sulfate (DMS)C₂H₆O₄S126.13≥99%Sigma-Aldrich
Potassium carbonate (K₂CO₃)K₂CO₃138.21Anhydrous, ≥99%Fisher Scientific
AcetoneC₃H₆O58.08Anhydrous, ≥99.5%VWR
BromochloromethaneCH₂BrCl129.38≥99%Sigma-Aldrich
Cesium carbonate (Cs₂CO₃)Cs₂CO₃325.82≥99%Oakwood Chemical
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Diethyl ether (Et₂O)C₄H₁₀O74.12AnhydrousFisher Scientific
Sodium Hydroxide (NaOH)NaOH40.00Pellets, ≥97%VWR
Hydrochloric Acid (HCl)HCl36.462M solutionVWR
Magnesium Sulfate (MgSO₄)MgSO₄120.37AnhydrousFisher Scientific
Silica GelSiO₂60.08230-400 meshSorbent Technologies
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bars

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Nitrogen gas supply and manifold

Detailed Experimental Protocol

PART 1: Synthesis of 5-Methoxy-4-methylbenzene-1,2-diol
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methylcatechol (5.0 g, 40.3 mmol) and anhydrous potassium carbonate (6.1 g, 44.3 mmol, 1.1 eq).

  • Solvent Addition: Add 100 mL of anhydrous acetone to the flask.

  • Reagent Addition: While stirring vigorously, slowly add dimethyl sulfate (3.8 mL, 40.3 mmol, 1.0 eq) dropwise over 15 minutes at room temperature. Caution: Dimethyl sulfate is extremely toxic and carcinogenic. Handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (3:1 Hexanes:Ethyl Acetate), observing the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter off the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.

    • Dissolve the oil in 100 mL of diethyl ether and transfer to a separatory funnel.

    • Wash the organic layer with 1M NaOH (2 x 50 mL) to remove any unreacted 4-methylcatechol, followed by brine (1 x 50 mL).

    • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford 5-methoxy-4-methylbenzene-1,2-diol as a pure compound.

PART 2: Synthesis of 1,3-Benzodioxole, 5-methoxy-4-methyl-
  • Rationale for Reagent Choice: The methylenation of catechols is a classic Sₙ2 reaction.[8] The use of a polar aprotic solvent like DMF accelerates nucleophilic displacement reactions.[9] Cesium carbonate is employed as the base because it provides higher and more consistent yields compared to other bases like potassium carbonate, especially for less reactive catechols.[10] Bromochloromethane is a suitable dihalomethane for forming the methylene bridge.

  • Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve the purified 5-methoxy-4-methylbenzene-1,2-diol (2.0 g, 13.0 mmol) in 40 mL of anhydrous DMF.

  • Reagent Addition: Add cesium carbonate (8.45 g, 25.9 mmol, 2.0 eq) to the solution. Stir the mixture for 10 minutes at room temperature.

  • Reaction: Add bromochloromethane (1.0 mL, 15.6 mmol, 1.2 eq) dropwise to the stirring suspension. Heat the reaction mixture to 110°C and maintain for 3-5 hours.[10] Monitor the reaction by TLC until the starting catechol is consumed.

  • Work-up:

    • Cool the reaction to room temperature and pour it into 150 mL of cold water.

    • Extract the aqueous mixture with diethyl ether (3 x 50 mL).

    • Combine the organic extracts and wash with water (2 x 50 mL) to remove residual DMF, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to yield the final product, 1,3-Benzodioxole, 5-methoxy-4-methyl-, as a colorless to pale yellow oil.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

AnalysisExpected Results
¹H NMR (CDCl₃, 400 MHz)δ (ppm): ~6.6-6.8 (2H, aromatic protons), ~5.9 (2H, s, O-CH₂-O), ~3.8 (3H, s, -OCH₃), ~2.2 (3H, s, -CH₃)
¹³C NMR (CDCl₃, 100 MHz)δ (ppm): ~140-150 (aromatic C-O), ~105-120 (aromatic C-H), ~101 (O-CH₂-O), ~55-60 (-OCH₃), ~15-20 (-CH₃)
Mass Spec. (EI)Expected M⁺ at m/z = 166.06
FT-IR (neat)ν (cm⁻¹): ~2900 (C-H), ~1600 (C=C aromatic), ~1250, 1040 (C-O ether)
Yield Expected overall yield: 60-75%

Safety and Hazard Information

  • Dimethyl Sulfate (DMS): EXTREMELY HAZARDOUS. DMS is a potent alkylating agent and is highly toxic, carcinogenic, and mutagenic. It can be fatal if inhaled, swallowed, or absorbed through the skin. All manipulations must be conducted in a certified chemical fume hood with appropriate PPE, including heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. An emergency quench solution (e.g., concentrated ammonia) should be readily available.

  • Bromochloromethane: Harmful if swallowed or inhaled. Causes skin and eye irritation. Handle in a fume hood.

  • Cesium Carbonate & Potassium Carbonate: Irritants. Avoid inhalation of dust and contact with skin and eyes.

  • DMF: A skin and eye irritant. It is also a suspected teratogen. Avoid contact and inhalation.

  • General Precautions: All steps of this synthesis should be performed in a well-ventilated chemical fume hood. Standard laboratory PPE (lab coat, safety glasses, gloves) must be worn at all times.

Discussion and Mechanistic Insights

The key transformation in this synthesis is the methylenation of the catechol intermediate. The reaction proceeds via a double Williamson ether synthesis mechanism.

Mechanism of Methylenation

Sources

Method

role of 1,3-Benzodioxole, 5-methoxy-4-methyl- in inhibiting cytochrome P450

An Application Guide to Investigating the Cytochrome P450 Inhibitory Role of 1,3-Benzodioxole, 5-methoxy-4-methyl- Introduction: The Critical Role of Cytochrome P450 in Drug Development The cytochrome P450 (CYP) superfam...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Investigating the Cytochrome P450 Inhibitory Role of 1,3-Benzodioxole, 5-methoxy-4-methyl-

Introduction: The Critical Role of Cytochrome P450 in Drug Development

The cytochrome P450 (CYP) superfamily of enzymes represents the most important catalyst for the oxidative metabolism of drugs and other foreign compounds (xenobiotics) in the body.[1][2] These enzymes, primarily located in the liver, are critical determinants of a drug's pharmacokinetic profile, influencing its clearance, half-life, and potential for toxic effects.[1][3] Consequently, the interaction of new chemical entities (NCEs) with CYP enzymes is a focal point of modern drug discovery and development. Unforeseen inhibition of CYP enzymes can lead to dangerous drug-drug interactions (DDIs), where the co-administration of one drug elevates the plasma concentration of another to toxic levels.[4][5][6] Regulatory bodies like the FDA and EMA mandate in vitro evaluation of a compound's potential to inhibit major CYP isoforms.[3][4]

This guide focuses on 1,3-Benzodioxole, 5-methoxy-4-methyl-, a compound belonging to the methylenedioxyphenyl (MDP) class.[7][8] While this specific molecule may not be extensively characterized in public literature, its core 1,3-benzodioxole structure is a well-known pharmacophore associated with a potent and often irreversible form of CYP inhibition.[1][2][9] Compounds in this class are notorious for causing mechanism-based inhibition (MBI), a process where the enzyme itself metabolically activates the inhibitor into a reactive species that covalently binds to and inactivates the enzyme.[10]

This document serves as a detailed application note and protocol suite for researchers, scientists, and drug development professionals. It provides the theoretical framework and practical methodologies to accurately characterize the inhibitory potential of 1,3-Benzodioxole, 5-methoxy-4-methyl-, and by extension, other MDP-containing compounds, against key human CYP isoforms.

Part 1: The Mechanism of Inhibition by Methylenedioxyphenyl Compounds

Understanding the "how" is paramount to designing robust experiments. MDP compounds do not typically act as simple competitive inhibitors. Instead, they undergo a sophisticated process of metabolic activation that leads to the irreversible inactivation of the enzyme.

The Path to Inactivation: Formation of a Metabolic-Intermediate Complex (MIC)

The inhibitory action of the 1,3-benzodioxole moiety proceeds through a multi-step pathway within the active site of the CYP enzyme:

  • Initial Binding: The compound first binds to the active site of the CYP enzyme.

  • Oxidative Activation: The CYP enzyme, in its normal catalytic cycle, hydroxylates the methylene bridge of the dioxole ring.

  • Carbene Formation: This intermediate is unstable and loses water to form a highly reactive electrophilic carbene.

  • Complexation: The carbene then forms a quasi-irreversible coordinate covalent bond with the ferrous (Fe2+) iron of the CYP's heme prosthetic group. This creates a stable Metabolic-Intermediate Complex (MIC).[2]

  • Enzyme Inactivation: The formation of this MIC effectively sequesters the enzyme, rendering it catalytically inactive. Because the enzyme participates in its own destruction, this is termed "suicide inhibition" or, more formally, mechanism-based inhibition.[10]

This process is time- and NADPH-dependent, as it requires active enzymatic turnover.

G cluster_0 CYP Active Site MDP 1,3-Benzodioxole Compound (Substrate) CYP_Active Active CYP Enzyme (Fe³⁺) MDP->CYP_Active 1. Binding CYP_Reduced Reduced CYP (Fe²⁺) CYP_Active->CYP_Reduced 2. Reduction (NADPH) Metabolite Reactive Carbene Intermediate CYP_Reduced->Metabolite 3. Oxidative Metabolism MIC Inactive MIC (Fe²⁺-Carbene Complex) Metabolite->MIC 4. Complexation CYP_Inactive Inactive Enzyme MIC->CYP_Inactive 5. Inactivation

Caption: Proposed mechanism of CYP450 inactivation by 1,3-benzodioxole compounds.

Part 2: Experimental Strategy for Assessing CYP Inhibition

A tiered approach is recommended to efficiently and comprehensively evaluate a compound's inhibitory profile. This begins with a simple screen for direct inhibition and progresses to a more complex study to characterize time-dependent effects if necessary.

Tier 1: Reversible Inhibition Assay (IC₅₀ Determination) The first step is to determine the concentration of the test article that causes 50% inhibition of enzyme activity (IC₅₀) in a short incubation.[4][5] This assay identifies direct, reversible inhibitors and provides a preliminary indication of inhibitory potency.

Tier 2: Time-Dependent Inhibition (TDI) Assay If significant inhibition is observed in the Tier 1 assay (e.g., IC₅₀ < 10-25 µM), or if the compound class is known to cause MBI (as is the case for MDPs), a TDI assay is crucial.[3][10] This assay format includes a pre-incubation of the inhibitor with the enzyme and cofactors before adding the probe substrate. A decrease in IC₅₀ with increasing pre-incubation time (an "IC₅₀ shift") is a hallmark of TDI. This assay allows for the determination of the kinetic parameters of inactivation:

  • Kᵢ: The concentration of inhibitor that gives half the maximal rate of inactivation.

  • kᵢₙₐ꜀ₜ: The maximal rate of inactivation at a saturating concentration of the inhibitor.

Essential Components & Considerations

ComponentRecommendationRationale
Enzyme Source Pooled Human Liver Microsomes (HLM)HLM contains a full complement of CYP enzymes and cofactors, providing a physiologically relevant system. Recommended by regulatory agencies.[4][11][12]
Test System Incubation Buffer (e.g., Potassium Phosphate, pH 7.4)Maintains physiological pH for optimal enzyme activity.
Cofactor NADPH Regenerating SystemProvides a sustained source of NADPH, which is required for CYP catalytic activity and the metabolic activation of the inhibitor.
Probe Substrates Isoform-Specific SubstratesUse well-characterized probe substrates at concentrations near their Kₘ value for sensitive detection of inhibition.[5][11]
Analytical Method LC-MS/MSThe gold standard for its high sensitivity, specificity, and ability to multiplex (cocktail assays), allowing for the simultaneous measurement of multiple metabolites.[11][12]

Part 3: Detailed Experimental Protocols

Safety Precaution: Always handle test compounds, chemicals, and biological materials (like HLM) in accordance with laboratory safety guidelines and refer to the relevant Safety Data Sheets (SDS). Wear appropriate Personal Protective Equipment (PPE).

Protocol 1: Determination of Reversible Inhibition (IC₅₀)

This protocol is designed to measure the direct inhibition of specific CYP isoforms by 1,3-Benzodioxole, 5-methoxy-4-methyl-. A typical 7-point concentration curve is described.

1. Preparation of Reagents:

  • Test Compound Stock: Prepare a 10 mM stock solution of 1,3-Benzodioxole, 5-methoxy-4-methyl- in DMSO.

  • Working Solutions: Serially dilute the stock solution in DMSO to create working solutions for the desired final concentrations (e.g., 0.1, 0.3, 1, 3, 10, 30, 100 µM).

  • HLM Suspension: Thaw pooled HLM on ice. Dilute in 0.1 M phosphate buffer (pH 7.4) to achieve a final protein concentration of 0.2-0.5 mg/mL in the incubation.

  • Probe Substrate Mix: Prepare a solution of the isoform-specific probe substrate in buffer.

  • NADPH Solution: Prepare a solution of NADPH regenerating system in buffer.

  • Quenching Solution: Prepare ice-cold Acetonitrile or Methanol containing an internal standard for LC-MS/MS analysis.

2. Incubation Procedure:

  • Label 96-well plates appropriately for each concentration, vehicle control (DMSO), and positive control inhibitor.

  • Add 5 µL of the appropriate test compound working solution or control to the wells.

  • Add 145 µL of the HLM suspension to each well.

  • Pre-warm the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 50 µL of the pre-warmed probe substrate mix.

  • Incubate at 37°C for the specified time (e.g., 10-15 minutes). Ensure the reaction is in the linear range.[5]

  • Terminate the reaction by adding 200 µL of ice-cold quenching solution.

  • Seal the plate, vortex, and centrifuge at 3000 x g for 15 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

3. Data Analysis:

  • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Calculate the percent of remaining activity at each inhibitor concentration relative to the vehicle control.

  • Plot the percent activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Characterization of Time-Dependent Inhibition (kᵢₙₐ꜀ₜ and Kᵢ)

This protocol uses a pre-incubation step to assess mechanism-based inhibition.

Caption: Workflow for a time-dependent inhibition (TDI) assay.

1. Experimental Setup:

  • This assay involves two stages: a pre-incubation followed by a final (or "definitive") incubation.

  • Pre-incubation: HLM, buffer, NADPH, and various concentrations of the test compound are incubated together for different lengths of time (e.g., 0, 5, 10, 20, 30 minutes). This allows for the time-dependent inactivation to occur.

  • Final Incubation: An aliquot of the pre-incubation mixture is transferred to a separate plate containing the probe substrate. This mixture is then diluted significantly to prevent any further significant inactivation and to minimize any reversible inhibition from the parent compound. The final incubation is run for a short, fixed time.

2. Detailed Procedure:

  • Pre-incubation Plate:

    • Prepare wells with HLM and buffer.

    • Add the test compound at several concentrations (and a vehicle control).

    • Initiate the reaction by adding NADPH. Incubate at 37°C.

  • Final Incubation Plate:

    • Prepare wells containing a high concentration of the probe substrate in buffer.

  • Timed Transfers:

    • At each pre-incubation time point (0, 5, 10, etc.), transfer a small aliquot (e.g., 10 µL) from the pre-incubation plate to the corresponding well in the final incubation plate (containing e.g., 190 µL of substrate mix).

    • Incubate the final incubation plate for a short period (e.g., 5 minutes) at 37°C.

  • Quenching and Analysis:

    • Terminate the final incubation reactions with an ice-cold quenching solution.

    • Process and analyze the samples via LC-MS/MS as described in Protocol 1.

3. Data Analysis:

  • For each inhibitor concentration, plot the natural logarithm (ln) of the remaining enzyme activity against the pre-incubation time.

  • The negative slope of this line represents the observed rate of inactivation (kₒᵦₛ).

  • Plot the kₒᵦₛ values against the inhibitor concentrations.

  • Fit this data to the Michaelis-Menten equation to determine the kinetic parameters:

    • The Vₘₐₓ of this plot is kᵢₙₐ꜀ₜ .

    • The Kₘ of this plot is Kᵢ .

Part 4: Data Interpretation

The data generated from these protocols provide a comprehensive profile of the compound's inhibitory potential.

ParameterWhat it MeasuresImplication for 1,3-Benzodioxole, 5-methoxy-4-methyl-
IC₅₀ Potency of reversible inhibition.A low IC₅₀ (< 25 µM) suggests significant interaction and warrants further TDI investigation.[4]
IC₅₀ Shift Qualitative evidence of TDI.A significant decrease in IC₅₀ after pre-incubation strongly indicates mechanism-based inhibition.
kᵢₙₐ꜀ₜ Maximum rate of enzyme inactivation.A high kᵢₙₐ꜀ₜ indicates that the enzyme is rapidly and efficiently inactivated once the inhibitor binds.
Kᵢ Inhibitor concentration for half-maximal inactivation rate.A low Kᵢ indicates a high affinity of the inhibitor for the enzyme in the inactivation pathway.

Context is Key: The clinical significance of these in vitro parameters depends on the expected therapeutic concentrations of the drug. A potent in vitro inhibitor may not cause clinical DDIs if its in vivo concentrations are very low, and vice versa. These data are essential inputs for physiologically based pharmacokinetic (PBPK) modeling to predict the clinical DDI risk.[13]

Conclusion

The 1,3-benzodioxole moiety is a structural alert for potent, mechanism-based inhibition of cytochrome P450 enzymes. Any drug candidate containing this group, such as 1,3-Benzodioxole, 5-methoxy-4-methyl-, requires a thorough in vitro investigation to characterize its inhibitory profile. By employing a systematic approach, starting with a reversible IC₅₀ screen and progressing to a definitive time-dependent inhibition study, researchers can accurately determine the key parameters (IC₅₀, kᵢₙₐ꜀ₜ, and Kᵢ) that define the interaction. This data is indispensable for making informed decisions in drug development, mitigating the risk of clinical drug-drug interactions, and ensuring patient safety.

References

  • Evotec. Cytochrome P450 (CYP) Inhibition assay (IC50). Available from: [Link]

  • ResearchGate. Mechanism-based inhibition of cytochrome P450 by methylenedioxyphenyl compounds. Available from: [Link]

  • Murray, M. (2000). Mechanisms of inhibitory and regulatory effects of methylenedioxyphenyl compounds on cytochrome P450-dependent drug oxidation. Current Drug Metabolism, 1(1), 67-84. Available from: [Link]

  • Fowler, S., & Zhang, H. (2008). In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions. The AAPS Journal, 10(3), 410-424. Available from: [Link]

  • ResearchGate. Mechanisms of Inhibitory and Regulatory Effects of Methylenedioxyphenyl Compounds on Cytochrome P450-Dependent Drug Oxidation. Available from: [Link]

  • Zhu, M., et al. (2014). High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions. Drug Metabolism and Disposition, 42(10), 1671-1679. Available from: [Link]

  • Ko, K., et al. (2001). Isoform selective inhibition and inactivation of human cytochrome P450s by methylenedioxyphenyl compounds. Xenobiotica, 31(8), 505-521. Available from: [Link]

  • LifeNet Health LifeSciences. CYP Inhibition Assay. Available from: [Link]

  • protocols.io. In-vitro CYP inhibition pooled. Available from: [Link]

  • Meyer, M. R., et al. (2016). In vitro cytochrome P450 inhibition potential of methylenedioxy-derived designer drugs studied with a two-cocktail approach. Archives of Toxicology, 90(2), 349-360. Available from: [Link]

  • PubChem. N-(1,3-benzodioxol-5-ylmethyl)-6-methoxy-4-quinazolinamine. Available from: [Link]

  • Guengerich, F. P., & Gujjar, R. (2020). Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process. Journal of Biological Chemistry, 295(4), 989-1002. Available from: [Link]

  • Wikipedia. 1,3-Benzodioxole. Available from: [Link]

  • Guengerich, F. P. (2022). Inhibition of Cytochrome P450 Enzymes by Drugs-Molecular Basis and Practical Applications. Biomolecules & Therapeutics, 30(1), 1-13. Available from: [Link]

  • Cook, J. C., & Hodgson, E. (1985). Cytochrome P-450 induction by 3-methylcholanthrene and its antagonism by 2,2-dimethyl-5-t-butyl-1,3-benzodioxole. Molecular Pharmacology, 27(6), 633-640. Available from: [Link]

  • Charman, W. N., et al. (2022). Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439. ACS Omega, 7(1), 1145-1155. Available from: [Link]

  • NIST. 1,3-Benzodioxole-5-propanal, α-methyl-. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

optimizing reaction conditions for 1,3-benzodioxole synthesis

Welcome to the Technical Support Center for 1,3-Benzodioxole Synthesis . As a Senior Application Scientist, I have designed this hub to address the thermodynamic and kinetic bottlenecks of methylenedioxy bridge formation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3-Benzodioxole Synthesis . As a Senior Application Scientist, I have designed this hub to address the thermodynamic and kinetic bottlenecks of methylenedioxy bridge formation.

The synthesis of 1,3-benzodioxole (methylenedioxybenzene) from catechol is a foundational reaction in the development of agrochemicals, fragrances, and pharmaceuticals (Frontiers in Plant Science)[1]. However, researchers frequently encounter issues with yield optimization, byproduct formation, and phase separation. This guide provides self-validating protocols, mechanistic causality, and field-proven troubleshooting strategies to ensure reproducible scale-up.

I. Mechanistic Pathway & Causality

Understanding the reaction mechanism is critical for troubleshooting. The formation of the dioxole ring is a two-step nucleophilic substitution. The rate-limiting step is the initial mono-alkylation of the catecholate dianion by dichloromethane (DCM). The subsequent intramolecular cyclization is fast, provided the intermediate is not intercepted by another dianion molecule.

MechanisticPathway Catechol Catechol (Reactant) Base Base Addition (NaOH / K2CO3) Catechol->Base Deprotonation Dianion Catecholate Dianion (Intermediate) Base->Dianion MonoAlk Mono-alkylated Intermediate (Rate-Limiting Step) Dianion->MonoAlk SN2 Attack on DCM DCM Dichloromethane (DCM) + Catalyst DCM->MonoAlk Cyclization Intramolecular Cyclization (Fast) MonoAlk->Cyclization High Dilution Dimer Intermolecular Dimerization (Side Product) MonoAlk->Dimer High Concentration Product 1,3-Benzodioxole (Target Product) Cyclization->Product

Mechanistic pathway of 1,3-benzodioxole synthesis highlighting the competing dimerization route.

II. Troubleshooting & FAQs

Q1: Why is my reaction yielding high amounts of intermolecular dimers instead of the desired 1,3-benzodioxole? Causality: If the concentration of the catecholate dianion is too high, it acts as a nucleophile against the mono-alkylated intermediate of another molecule, leading to polymerization rather than the desired intramolecular cyclization. Solution: Control the kinetics by maintaining a low steady-state concentration of the dianion. This is achieved by the continuous, slow addition (e.g., over 3 hours) of the aqueous catechol/base mixture into the pressurized DCM/catalyst solution (US20210363127A1)[2].

Q2: I am experiencing severe emulsion formation during the aqueous workup. How can I achieve clean phase separation? Causality: Emulsions in this biphasic system are stabilized by partially reacted amphiphilic intermediates, residual phase-transfer catalysts (e.g., TBAB), and the high ionic strength mismatch between the organic and aqueous layers during the initial washing phase. Solution: Do not use pure distilled water for the initial organic washes. Instead, wash the separated DCM layer with a 5% aqueous NaOH solution to selectively deprotonate and partition unreacted catechol into the aqueous phase. Follow this with a saturated sodium chloride (brine) wash to maximize density differences and break the emulsion.

Q3: My facility lacks high-pressure autoclaves. Can I synthesize 1,3-benzodioxole at atmospheric pressure? Causality: DCM has a low boiling point (39.6 °C). To achieve the activation energy required for the substitution reaction without an autoclave, the reaction must be run in a high-boiling solvent that can retain DCM in solution at elevated temperatures, or utilize alternative methylenating agents. Solution: Switch to a polar aprotic solvent system. Heating catechol, DCM, and potassium carbonate (K₂CO₃) in N-Methyl-2-pyrrolidone (NMP) at 120 °C under atmospheric reflux provides excellent selectivity (>90%) without the need for pressurized vessels (EP0861861A1)[3]. Alternatively, using specialized strong bases like tris(dimethylamino)methane allows the reaction to proceed at 55 °C under atmospheric nitrogen (US3922285A)[4].

III. Optimization Data: Reaction Conditions Comparison

To assist in selecting the best protocol for your facility's capabilities, the following table summarizes quantitative optimization data across different solvent and base systems:

Reaction SystemSolventBaseCatalystTemp (°C)PressureYield (%)Primary Advantage
Biphasic PTC Water / DCMNaOHTBAB105–1107–8 kg/cm ²80–85Easy scale-up, cheap base, continuous dosing
Mild Aprotic NMPK₂CO₃None120Atmospheric90–95High selectivity, no autoclave required
Anhydrous Amine DCMTris(dimethylamino)methaneNone55–60Atmospheric70–80Mild conditions, avoids aqueous waste

IV. Self-Validating Standard Operating Procedure (SOP)

This step-by-step methodology details the Phase-Transfer Catalyzed (PTC) synthesis. It is designed as a self-validating system , meaning physical or chemical checkpoints are built into the workflow to confirm success before proceeding to the next step.

ExperimentalWorkflow Prep 1. Reagent Prep (DCM + TBAB) Heat 2. Pressurization (105-110 °C, 8 kg/cm²) Prep->Heat Dosing 3. Continuous Dosing (Catechol + NaOH over 3h) Heat->Dosing Monitor 4. Reaction Monitoring (Pressure drop to 4 kg/cm²) Dosing->Monitor Built-in Validation Workup 5. Phase Separation (Aqueous Wash) Monitor->Workup Distill 6. Fractional Distillation (Collect at 173-176 °C) Workup->Distill Purity Check

Step-by-step experimental workflow for the phase-transfer catalyzed synthesis of 1,3-benzodioxole.

Step-by-Step Protocol: Biphasic PTC Synthesis

Step 1: Reactor Preparation. Charge a high-pressure autoclave with 100 mL of dichloromethane (DCM) and 0.02 moles of tetrabutylammonium bromide (TBAB) (US20210363127A1)[2]. Step 2: Pressurization. Seal and heat the reactor to 105–110 °C. Validation Check: The internal pressure must stabilize at 7–8 kg/cm ². Failure to reach this pressure indicates a vapor leak or insufficient heating. Do not proceed until pressure is verified[2]. Step 3: Continuous Dosing. Prepare a solution of 1.0 mole catechol and 2.0 moles NaOH in 20 moles of deionized water. Using a high-pressure pump, dose this mixture into the reactor continuously over a period of 3 hours. Causality: Slow addition restricts the concentration of the reactive dianion, ensuring that intramolecular cyclization outcompetes intermolecular dimerization. Step 4: Reaction Maturation. Maintain the temperature at 110 °C for an additional 1.0 hour. Validation Check: Monitor the pressure gauge. A gradual decrease from 8 kg/cm ² down to approximately 4 kg/cm ² confirms the consumption of the volatile DCM gas as it is successfully incorporated into the liquid benzodioxole product[2]. Step 5: Workup & Isolation. Cool the reactor to 25–30 °C and depressurize. Separate the lower organic phase. Distill off the excess DCM for recycling, then subject the residue to vacuum distillation. Validation Check: Pure 1,3-benzodioxole will distill as a colorless oil at 173–176 °C at 760 mmHg (or ~80 °C at 9 mmHg). If the boiling point is significantly higher, polymeric byproducts are present.

V. References

  • [2] Title: US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof | Source: Google Patents | URL:

  • [1] Title: Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters | Source: Frontiers in Plant Science | URL: [Link]

  • [3] Title: EP0861861A1 - Process for the preparation of aromatic compounds containing a heterocyclic system | Source: European Patent Office | URL:

  • [4] Title: US3922285A - Process for the methylenation of catechols | Source: Google Patents | URL:

Sources

Optimization

purification of 1,3-Benzodioxole, 5-methoxy-4-methyl- by column chromatography

Technical Support Center: Purification of 5-Methoxy-4-methyl-1,3-benzodioxole Welcome to the Application Support Center. As researchers and drug development professionals, isolating high-purity synthetic intermediates is...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 5-Methoxy-4-methyl-1,3-benzodioxole

Welcome to the Application Support Center. As researchers and drug development professionals, isolating high-purity synthetic intermediates is critical for downstream success. 5-Methoxy-4-methyl-1,3-benzodioxole (CAS: 607351-59-7) is a key building block in the synthesis of various biologically active compounds. This guide provides a self-validating, causality-driven protocol for its purification via normal-phase silica gel column chromatography, alongside an expert troubleshooting FAQ.

Standard Operating Procedure: Step-by-Step Purification Protocol

To achieve >98% purity of 5-methoxy-4-methyl-1,3-benzodioxole, we utilize a step-gradient flash chromatography approach. This method leverages the moderate polarity of the benzodioxole ether oxygens against a non-polar hydrocarbon matrix[1].

Step 1: TLC Optimization

  • Spot the crude mixture on a silica gel 60 F254 TLC plate.

  • Develop using a Hexane/Ethyl Acetate (Hex:EtOAc) gradient. Start at 90:10 Hex:EtOAc. The target compound typically exhibits an Rf of 0.35–0.45 in this system[2].

  • Visualize under UV light (254 nm) due to the highly conjugated aromatic core, and confirm with a potassium permanganate (KMnO4) stain.

Step 2: Sample Preparation (Dry Loading)

  • Dissolve the crude 5-methoxy-4-methyl-1,3-benzodioxole in a minimal amount of volatile solvent (e.g., Dichloromethane).

  • Add silica gel (approx. 3x the mass of the crude compound) to the solution.

  • Evaporate the solvent completely under reduced pressure to yield a free-flowing powder. Causality: Dry loading prevents the band broadening that occurs when viscous oils or compounds dissolved in strong solvents are loaded directly, ensuring a sharp initial elution profile.

Step 3: Column Packing and Elution

  • Pack a flash column with 230–400 mesh silica gel using 100% Hexane.

  • Carefully load the dry-adsorbed sample onto the top of the silica bed.

  • Elute using a step gradient: Begin with 100% Hexane to wash out non-polar aliphatic impurities, then transition to 90:10 Hex:EtOAc, and finally 80:20 Hex:EtOAc to elute the target benzodioxole[1]. Causality: The step gradient systematically increases mobile phase strength, displacing the benzodioxole from the silanol groups only after weaker-binding impurities have cleared the column[3].

Step 4: Fraction Collection and Pooling

  • Collect fractions in standard test tubes.

  • Analyze fractions via TLC. Pool fractions containing the pure target spot (UV active, correct Rf).

  • Concentrate under reduced pressure to yield the purified compound.

Process Visualization

PurificationWorkflow Start Crude Mixture (5-methoxy-4-methyl-1,3-benzodioxole) TLC TLC Optimization (Target Rf 0.35-0.45) Start->TLC Load Dry Loading onto Silica Gel (230-400 mesh) TLC->Load Elute Step Gradient Elution (100:0 to 80:20 Hex:EtOAc) Load->Elute Fractions Fraction Collection & UV Detection (254 nm) Elute->Fractions Pool Pool & Concentrate Pure Fractions Fractions->Pool

Workflow for the flash column chromatography purification of benzodioxole derivatives.

Quantitative Data: Solvent System Optimization

The following table summarizes the expected chromatographic behavior of 5-methoxy-4-methyl-1,3-benzodioxole and common impurities to aid in solvent selection.

Solvent System (v/v)Target Compound (Rf)Non-Polar Impurities (Rf)Polar Impurities (Rf)Recommendation
100% Hexane 0.050.40 - 0.900.00Excellent for initial washing[1].
90:10 Hexane:EtOAc 0.38>0.850.10Optimal for target elution[2].
80:20 Hexane:EtOAc 0.651.000.30Use to flush late-eluting compounds[1].
100% Dichloromethane 0.55>0.900.15Alternative if EtOAc causes co-elution.

Troubleshooting & FAQs

Q1: My target compound is co-eluting with a structurally similar synthetic byproduct. How can I improve the resolution? A1: Causality: Co-elution occurs when the selectivity ( α ) of the solvent system is insufficient to differentiate between the binding affinities of the two molecules. Solution: First, decrease the polarity of the mobile phase (e.g., drop from 90:10 to 95:5 Hexane:EtOAc) to lower the Rf to ~0.20, which maximizes the number of theoretical plates ( N ) the compound experiences. If they still co-elute, change the organic modifier. Replacing Ethyl Acetate with Dichloromethane alters the hydrogen-bond acceptor properties of the mobile phase, often resolving closely related aromatic ethers[2].

Q2: I am observing significant tailing (streaking) of the benzodioxole band on the column. What causes this and how do I fix it? A2: Causality: Tailing on bare silica is typically driven by secondary, non-ideal interactions—specifically, hydrogen bonding between the slightly acidic silanol groups (-SiOH) on the silica surface and the oxygen atoms of the methylenedioxy and methoxy groups. Solution: Add a volatile basic modifier to your mobile phase. Incorporating 0.5% to 1% Triethylamine (Et 3​ N) will competitively bind to and "cap" the highly active silanol sites, resulting in a tight, symmetrical elution band.

Q3: The recovered yield is lower than expected, and TLC shows a new baseline spot that wasn't in the crude. Is the compound degrading? A3: Causality: While the 1,3-benzodioxole ring is generally robust, prolonged exposure to the acidic environment of standard silica gel can sometimes induce partial cleavage of the acetal-like methylenedioxy bridge, especially in electron-rich derivatives. Solution: Minimize the residence time on the column by utilizing pressurized flash chromatography rather than gravity-drip columns. If degradation persists, switch to neutralized silica gel or pre-treat the column by flushing it with a solvent containing 1% Et 3​ N prior to loading your sample.

Q4: Can I use a liquid load instead of a dry load for this compound? A4: Causality: 5-Methoxy-4-methyl-1,3-benzodioxole is often an oil or low-melting solid. If it is dissolved in a strong solvent (like pure EtOAc or DCM) and loaded directly, the strong solvent will carry the compound rapidly down the column before it can properly equilibrate with the stationary phase, leading to band broadening and poor resolution. Solution: Liquid loading is only acceptable if the sample can be dissolved in the starting mobile phase (e.g., 100% Hexane). Since this compound has limited solubility in pure hexane, dry loading onto silica gel is the self-validating standard to ensure a narrow initial sample band.

References

  • EP3121175A1 - 1,3-benzodioxole derivative.
  • New Benzodioxole Compounds from the Root Extract of Astrodaucus persicus. PMC - NIH.[Link]

  • Synthesis and Biological Evaluation of Benzodioxole Derivatives as Potential Anticancer and Antioxidant agents. An-Najah Staff.[Link]

Sources

Troubleshooting

challenges in the synthesis of substituted 1,3-benzodioxoles

Technical Support Center: Synthesis & Functionalization of Substituted 1,3-Benzodioxoles Overview The 1,3-benzodioxole (methylenedioxybenzene) motif is a critical pharmacophore in drug development and a ubiquitous struct...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Synthesis & Functionalization of Substituted 1,3-Benzodioxoles

Overview The 1,3-benzodioxole (methylenedioxybenzene) motif is a critical pharmacophore in drug development and a ubiquitous structural element in natural products. However, its synthesis and subsequent functionalization present unique chemoselective and regioselective challenges. This support center provides causality-driven troubleshooting guides, validated protocols, and mechanistic insights for researchers working with these systems.

Module 1: Catechol Methylenation (Ring Formation)

Q1: I am attempting to synthesize 1,3-benzodioxole from catechol and dichloromethane (DCM) using aqueous NaOH, but my yields are consistently below 30%, with significant polymeric residue. What is the mechanistic cause, and how do I fix it?

Causality & Expert Insight: The formation of the 1,3-benzodioxole ring proceeds via two sequential SN​2 reactions. The first is an intermolecular nucleophilic attack of the catechoxide dianion on DCM, forming a chloromethoxy-phenoxide intermediate. The second is an intramolecular cyclization. If the concentration of the catechoxide dianion is too high, a second catechoxide molecule will attack the intermediate before it can cyclize, leading to intermolecular dimerization and subsequent polymerization[1]. Furthermore, in strongly alkaline aqueous media at high temperatures, DCM can hydrolyze to formaldehyde, which undergoes unwanted condensation reactions with catechol[2].

Solution: To favor the intramolecular cyclization over polymerization, you must maintain a low steady-state concentration of the catechol dianion. This is achieved by the slow, simultaneous addition of catechol and base to the reaction mixture. Alternatively, switching to a polar aprotic solvent (e.g., DMSO) or employing a Phase Transfer Catalyst (PTC) like cetyltrimethylammonium bromide (CTAB) significantly enhances the nucleophilicity of the dianion, accelerating the intramolecular cyclization step before intermolecular collisions can occur[3].

G Start Reaction Failure: Low Yield of 1,3-Benzodioxole Analyze Analyze Crude Mixture (TLC / NMR / LC-MS) Start->Analyze Polymer Observation: High MW Dimers/Polymers Analyze->Polymer Unreacted Observation: Unreacted Catechol Analyze->Unreacted Aldehyde Observation: Condensation Products Analyze->Aldehyde Action1 Diagnosis: Intermolecular Alkylation Solution: Use slow addition or switch to polar aprotic solvent Polymer->Action1 Action2 Diagnosis: Poor Phase Transfer Solution: Add PTC (e.g., CTAB) or increase agitation Unreacted->Action2 Action3 Diagnosis: DCM Hydrolysis Solution: Lower reaction temperature or reduce base concentration Aldehyde->Action3

Diagnostic Workflow for Troubleshooting Catechol Methylenation Reactions.

Protocol 1: Optimized Base-Catalyzed Methylenation using PTC Self-Validation Checkpoint: The use of a 20% NaOH wash during the workup ensures the quantitative removal of unreacted phenolic starting materials and linear dimers, validating the purity of the organic layer prior to concentration.

  • Preparation: Dissolve 11.0 g (0.1 mol) of catechol in 1000 mL of 20% aqueous NaOH. Add 3.2 g (0.1 mol) of cetyltrimethylammonium bromide (CTAB)[3].

  • Dianion Formation: Heat the mixture to 60°C for 30 minutes to ensure complete deprotonation, then cool to room temperature.

  • Alkylation: Add 21.2 g (0.25 mol) of dichloromethane (DCM) with vigorous stirring.

  • Cyclization: Heat the biphasic mixture to 80°C under a highly efficient reflux condenser for 5 hours.

  • Phase Separation: Saturate the aqueous layer with NaCl (brine) and filter the solution.

  • Extraction & Washing: Extract the solution with DCM (3 x 50 mL). Wash the pooled organic extracts with 50 mL of 20% NaOH (critical for removing phenolic byproducts), followed by 50 mL of brine[3].

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under vacuum to yield the 1,3-benzodioxole monomer (Expected yield: ~90%).

Table 1: Quantitative Comparison of Methylenating Agents and Conditions

Methylenating AgentSolvent SystemBaseAdditive/CatalystTypical YieldPrimary Limitation
CH₂Cl₂WaterNaOHNone20-30%High dimerization, DCM hydrolysis
CH₂I₂MethanolKOHCopper bronze~69%Reagent cost, light sensitivity[4]
CH₂Cl₂DMSONaOHNone (Slow addition)80-91%Difficult solvent removal, toxicity[1]
CH₂Cl₂Water / DCMNaOHCTAB (PTC)85-90%Emulsion formation during extraction[3]

Module 2: Regioselective Functionalization

Q2: I need to install an aryl group on a pre-formed 1,3-benzodioxole. Standard electrophilic aromatic substitution (EAS) gives me a mixture of C4 and C5 isomers, heavily favoring C5. How can I selectively functionalize the C4 position?

Causality & Expert Insight: In standard Electrophilic Aromatic Substitution (EAS), the oxygen atoms of the methylenedioxy ring act as strong electron-donating groups via resonance. They direct incoming electrophiles primarily to the less sterically hindered C5 position. To invert this regioselectivity and target the C4 position, you must bypass EAS and utilize 5[5].

By using a Palladium catalyst with a carboxylate ligand (such as pivalic acid), the reaction proceeds via a Concerted Metalation-Deprotonation (CMD) pathway. The oxygen atom of the benzodioxole ring coordinates with the Palladium center, directing the metalation specifically to the adjacent C4 position, entirely overcoming the inherent steric bias of the molecule[5].

G Substrate 1,3-Benzodioxole Path1 Electrophilic Aromatic Substitution (EAS) Substrate->Path1 Path2 Pd-Catalyzed C-H Activation (CMD) Substrate->Path2 Mech1 Steric & Electronic Control (Directs to less hindered site) Path1->Mech1 Mech2 Coordination Control (Pd coordinates to O-atom) Path2->Mech2 Prod1 C5-Substituted Benzodioxole (Major) Mech1->Prod1 Prod2 C4-Substituted Benzodioxole (Major) Mech2->Prod2

Mechanistic Divergence in the Regioselective Functionalization of 1,3-Benzodioxoles.

Protocol 2: Pd-Catalyzed Direct C4-Arylation of 1,3-Benzodioxole Self-Validation Checkpoint: The use of pivalic acid is structurally essential; if the reaction fails, verify the anhydrous nature of the K₂CO₃ base, as moisture disrupts the CMD transition state.

  • Setup: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), combine 1,3-benzodioxole (1.0 equiv) and the desired aryl bromide (1.5 equiv).

  • Catalyst & Base Loading: Add Na₂PdCl₄ (0.05–1 mol% depending on aryl bromide reactivity), pivalic acid (30 mol%), and anhydrous K₂CO₃ (1.3 equiv)[5].

  • Solvent Addition: Inject diethylacetamide (approx. 250 equiv per Pd) as the reaction solvent[5].

  • Reaction: Seal the tube and heat the mixture to 120°C in an oil bath for 12-24 hours with vigorous stirring.

  • Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and wash sequentially with distilled water and brine to remove the amide solvent and inorganic salts.

  • Purification: Dry the organic layer over MgSO₄, concentrate, and purify via silica gel flash column chromatography to isolate the 4-aryl-1,3-benzodioxole (Expected yield: >80%)[5].

Module 3: Protecting Group Compatibility & Ring Cleavage

Q3: During a subsequent demethylation step of a methoxy group elsewhere on my molecule using BBr₃, my 1,3-benzodioxole ring is degrading. Why?

Causality & Expert Insight: The 1,3-benzodioxole ring is fundamentally a cyclic acetal of formaldehyde and catechol. While it exhibits excellent stability toward strong bases, nucleophiles, and reducing agents, it is highly susceptible to cleavage by strong Lewis acids (such as BBr₃, AlCl₃) and concentrated Brønsted acids. The Lewis acid coordinates to the oxygen atoms of the dioxole ring, triggering an electrophilic ring opening that subsequently hydrolyzes back to the unprotected catechol during aqueous workup.

Solution: If you must cleave a distinct methyl ether in the presence of a benzodioxole moiety, you must abandon harsh Lewis acidic conditions. Instead, utilize highly nucleophilic, non-acidic conditions. Reagents such as sodium ethanethiolate (NaSEt) in DMF at elevated temperatures (100-150°C) selectively cleave aryl methyl ethers via an SN​2 mechanism on the methyl group, leaving the acetal-like benzodioxole ring completely intact.

References

  • Sciencemadness Discussion Board / J. Chem. Soc. (C) . Methylenation of catechol derivetives (Base cataylized). 3

  • Google Patents . US3922285A - Process for the methylenation of catechols. 6

  • ResearchGate . 1,3‐Benzodioxole derivatives in pharmaceutical chemistry (The Regioselective Arylation of 1,3‐Benzodioxoles).5

  • ECHEMI . Reimer–Tiemann-like reaction of catechol with diiodomethane. 4

Sources

Optimization

optimizing solvent and base conditions for benzodioxole reactions

Welcome to the Global Technical Support Center (APAC Region - Singapore) for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Global Technical Support Center (APAC Region - Singapore) for Advanced Organic Synthesis. As a Senior Application Scientist, I have designed this troubleshooting guide to address the most critical bottlenecks researchers face when synthesizing and functionalizing the 1,3-benzodioxole scaffold.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind solvent and base selection to ensure your protocols are robust, reproducible, and self-validating.

Section 1: Benzodioxole Ring Formation (Catechol Alkylation)

The primary synthesis of 1,3-benzodioxole involves the cyclization of catechol with a methylene source (like dichloromethane or diiodomethane) under basic conditions[1][2]. While seemingly straightforward, the dual nucleophilic attack required to close the five-membered dioxole ring is highly sensitive to the reaction environment.

Q: Why is my yield low when using standard K2​CO3​ /DMF conditions for catechol methylenation? A: Low yields in polar aprotic systems are typically caused by incomplete deprotonation or poor base solubility. The formation of 1,3-benzodioxole proceeds via a two-step mechanism: first, a bimolecular nucleophilic substitution ( SN​2 ) forms a haloguaiacol anion intermediate, followed by an intramolecular SN​2 to close the ring[2]. If you are using K2​CO3​ in Dimethylformamide (DMF), the potassium salt of the catechoxide dianion may aggregate, reducing its nucleophilicity. Troubleshooting fix: Switch to Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of the cesium cation leads to a looser ion pair with the catechoxide anion (the "cesium effect"), significantly enhancing its solubility and nucleophilicity in polar aprotic solvents like DMF or NMP[3].

Q: I want to avoid high-boiling solvents like DMF. Can I run this reaction in a biphasic system? A: Yes. In fact, the classic industrial method employs Phase-Transfer Catalysis (PTC)[1]. By using dichloromethane ( CH2​Cl2​ ) as both the reactant and the organic solvent, alongside 50% aqueous NaOH and a phase-transfer catalyst like tetrabutylammonium bromide (TBAB), you can achieve excellent yields[1]. The TBAB transports the hydroxide ion into the organic phase to deprotonate the catechol, while the biphasic nature keeps the highly reactive catechoxide dianion localized, preventing intermolecular polymerization.

Workflow Diagram: Mechanism of Benzodioxole Ring Formation

G A Catechol B Catechoxide Dianion (Base Activated) A->B + Base (e.g., NaOH or Cs2CO3) Deprotonation C Haloguaiacol Anion (Intermediate) B->C + CH2Cl2 (Bimolecular SN2) D 1,3-Benzodioxole (Final Product) C->D Intramolecular SN2 (- Cl-)

Stepwise S_N2 mechanism of catechol alkylation to form 1,3-benzodioxole.

Standard Protocol: Phase-Transfer Synthesis of 1,3-Benzodioxole

Self-Validating Principle: The reaction progress can be visually and analytically tracked. The aqueous phase will initially turn dark upon catechoxide formation but will clarify as the organic product forms and dissolves into the CH2​Cl2​ layer.

  • Setup: In a high-pressure reactor (autoclave), add 5.0 mol of dichloromethane and 0.026 mol of tetrabutylammonium bromide (TBAB)[4].

  • Base Addition: Prepare a mixture of 0.2 mol catechol and 0.6 mol of sodium hydroxide (flake or 50% aq. solution)[4]. Add this to the reactor.

  • Reaction: Seal the reactor and heat to 105–110 °C (pressure will reach ~7–8 kg/cm ²)[1][4]. Stir vigorously for 2-3 hours.

  • Validation (TLC): Sample the organic layer. Run TLC (Hexanes:EtOAc 9:1). The reaction is complete when the catechol spot ( Rf​ ~0.2) disappears and the product spot ( Rf​ ~0.8) dominates.

  • Isolation: Cool to room temperature, vent safely, and separate the phases. Wash the organic phase with 5% NaOH to remove unreacted catechol, then with brine. Distill off excess CH2​Cl2​ to recover the crude 1,3-benzodioxole (bp 172–173 °C)[1].

Section 2: Downstream Functionalization (Suzuki-Miyaura Cross-Coupling)

Functionalizing the benzodioxole core (e.g., coupling 5-bromo-1,3-benzodioxole with aryl boronic acids) relies heavily on palladium-catalyzed cross-coupling.

Q: My Suzuki coupling of 5-bromo-1,3-benzodioxole is stalling at 30% conversion. How do I optimize the base and solvent? A: Stalling in Suzuki couplings is almost always a failure of the transmetalation step. The base is not just an acid scavenger; it must physically coordinate with the boronic acid to form a reactive, electron-rich boronate complex that can transfer its organic group to the Palladium(II) center[5]. If you are using a weak base (like Triethylamine) or a solvent that does not dissolve your base (like anhydrous THF with K3​PO4​ ), transmetalation will stall. Optimization studies on benzodioxole derivatives show that switching from THF/Et3N to Dioxane with an inorganic carbonate base drastically improves yields[6].

Quantitative Data: Base & Solvent Optimization for Benzodioxole Suzuki Coupling

The following table synthesizes optimization data for the coupling of benzodioxole halides with arylboronic acids[5][6].

Solvent SystemBaseCatalystRelative Yield (%)Mechanistic Rationale
THF (Anhydrous) Et3​N (Organic) Pd(PPh3​)4​ < 15%Organic bases fail to sufficiently activate the boronic acid for transmetalation.
Acetonitrile K2​CO3​ Pd(OAc)2​ ~ 30%Poor solubility of the boronate complex in highly polar/coordinating MeCN.
1,4-Dioxane K2​CO3​ Pd(dppf)Cl2​ ~ 60%Dioxane provides an excellent balance of boiling point and reagent solubility.
Toluene / H2​O (10:1) Na2​CO3​ Pd(PPh3​)4​ > 85%Biphasic system; water solvates the halide byproduct and accelerates boronate formation.
DMF Cs2​CO3​ Pd(dppf)Cl2​ > 90%High solubility of Cs2​CO3​ in DMF ensures rapid transmetalation for sterically hindered substrates.
Workflow Diagram: The Role of Base in the Catalytic Cycle

G Pd0 Pd(0) Catalyst PdII_Ox Pd(II) Oxidative Addition Complex Pd0->PdII_Ox + Benzodioxole-Br (Oxidative Addition) PdII_Trans Pd(II) Transmetalation Complex PdII_Ox->PdII_Trans + Boronate (Transmetalation) Boronate Activated Boronate (Base + Boronic Acid) Boronate->PdII_Trans PdII_Trans->Pd0 Reductive Elimination Product Cross-Coupled Benzodioxole PdII_Trans->Product

Suzuki-Miyaura catalytic cycle highlighting the critical base-activation of the boronate.

Standard Protocol: Optimized Biphasic Suzuki Coupling

Self-Validating Principle: The palladium catalyst will typically transition from a yellow/orange solution (active Pd(0)/Pd(II) species) to a black precipitate (Pd black) if the catalyst dies. Maintaining a biphasic system prevents this by stabilizing the active species and sequestering inhibitory halide salts[5][7].

  • Preparation: In a Schlenk flask, combine 5-bromo-1,3-benzodioxole (1.0 eq), arylboronic acid (1.2 eq), and Pd(PPh3​)4​ (0.05 eq)[5].

  • Solvent & Base: Add a degassed mixture of Toluene and Water (10:1 ratio, approx. 10 mL/mmol). Add Na2​CO3​ (2.5 eq)[5]. Note: Degassing is critical to prevent homocoupling of the boronic acid.

  • Reaction: Heat the biphasic mixture to 85 °C under a nitrogen atmosphere with vigorous stirring (to ensure phase mixing).

  • Validation (TLC): Monitor via TLC (Hexanes:EtOAc 8:2) every 2 hours. The boronic acid usually streaks; focus on the disappearance of the bromide.

  • Workup: Cool to room temperature. Dilute with EtOAc and separate the phases. Wash the organic layer with water, then brine. Dry over anhydrous MgSO4​ , filter, and concentrate. Purify via silica gel chromatography.

References

  • 1,3-Benzodioxole - Grokipedia. Grokipedia.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsSksJc5SXv7-gtgdAmC24baVmTfLGy1fph-S73LHWY4dIKRw4547pk9aAQodUxQTanU4aHRGd7kTSOSDZNpHs4Q9bm5WjbJUZaUQZxbgVLUe6h8VR70JnXwjVNh5ufB5WVlGveEd8]
  • US20210363127A1 - Process for the preparation of 2,2-difluoro-1,3-benzodioxole and intermediates thereof. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXPU6DvHxkTBxVwMDkUlTNcecxIUGUO1nqeXA72LMbHrZ0urSspwHK3ebEWQ288ZkOlvLIs5qos5-kK8WaKdQZX9m_dIBB-ZS7IWA44Vi6EAQpOMm0tTmlS3cYVCRvxXcI-hT-3QQokgUZZ_R3s7A=]
  • Synthesis of deuterated benzodioxoles - Patent 2200997. European Patent Office.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPTo1qhvVR3q7Y91v3Zf7rG94zieRWGlusjGCxTX86FNxcYYYdhPcGGQ271gG5PN5s8xJTwVXRODA43QpSAM7yCs2UaKP_qn6xRAeeFRe3DqigY2bHNEDHMwVdyGj5A4sE0TBaTodmjwL1mx_TE6UTPY4QL1jjyXsymVZT3uP-as6cUipE1-Eqc3Ngo6u6Ow8=]
  • Reimer–Tiemann-like reaction of catechol with diiodomethane. ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEU1iRwdu2WEskAL61bt4wAtQAMZ5wCKJISY8RA5YNSye1AkgKedIm7H-Gy5k3puApruNEAwXMn0QR6j6KfN0f72oBacq3MwRzpruGGMY47MdZMOILYMb54oLWwsQTz_yPBb7ExoAjv2KOXcxgYldT1TR5X7Ts1pMJCb52TSVquMd-p5PYodBe1Q7SUZqM2I5UIVAFMX4EoQsW8mcwvC73H3my_z4spP6Mys-hsyx5s]
  • Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsh8HliE-pBxhiWOM0xVTARFXJ2t6C-AujiUkz0ySsnCt_nlxghlcQPccjP_XW5k6F-DDz_PwAj7Mapx1QSt5XzL4tCL3u1BqjPX9FaPETw8aXpLZ-QXrPzD6qAyMsu3wPVo-cl_Nn3rvczpaBPDAInHaXr1PzX5ag90_V8ce4LXtUKYj7XO23DdtdxFbkgNdLTVVpex7WypPzyRU-9Q==]
  • A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0MWFd2Ud1OC62SzV8zH8Em2LI41AyHoQYF1PcTz0lLnNEgKVGoKvIwphfqDYBYgAy5YDRaZ_7u-PSOT3jEAH0-QjQyJESVo2WmmwmtX0B_qu0jso3HvQwfrzKBeol0_CqlnTnVfeyB6sVFCoTukG557eRFNOs68YwCxujv0eVyG9wz0Fuk4cTJDs6j6yNHfEvaJnteWSAfThkH0WfYo-MsQE7y_s=]
  • Synthesis and characterization of new 1,3-benzodioxole derivatives based on Suzuki-Miyaura coupling reaction. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaW1OdZJcwtTkUMSQyqkEsOMPx4ytpQKkUCP5KvtDhnngQlkhMrWhtXEdtdNtagL8pqU1eXVbsLwfLKOVrErv27mSv0eFkhIQ2HgS-fneGinsR0B9Mr_LKgzzr4qiDa55Tl7Dq2GfJJpGdZXJv1XZbQlfsdHcMlVAPv0Ios1juhf0P2pPXpdzEMAhn95wh0De6Ny7Gdu23El4OsVZSGTk8EZpiqN72RAif8KFhtjvOEoxb8zk1pfSxeMOGFUx0XyKfNahhIkUorIvsIms8xnpLxQZ1Arq-W8YDJg==]

Sources

Troubleshooting

Technical Support Center: Preventing Degradation of 1,3-Benzodioxole Compounds During Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected loss or degradation of the 1,3-benzodioxole (methylenedioxybenzene) moi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the unexpected loss or degradation of the 1,3-benzodioxole (methylenedioxybenzene) moiety. This functional group is ubiquitous in pharmaceuticals, agrochemicals, and natural products. However, its chemical nature as a cyclic acetal makes it highly susceptible to specific reaction conditions.

This guide provides mechanistic insights, troubleshooting steps, and self-validating protocols to ensure the structural integrity of your benzodioxole derivatives during complex multi-step syntheses.

Section 1: Mechanistic Understanding (FAQs)

Q: Why does my 1,3-benzodioxole ring degrade so easily under acidic conditions? A: The 1,3-benzodioxole group is a cyclic acetal formed from catechol and formaldehyde. Like all acetals, it is highly stable to bases, nucleophiles, and reducing agents, but extremely sensitive to Brønsted and Lewis acids. Causality dictates that protonation or Lewis acid coordination at the acetal oxygen triggers a ring-opening event to form an oxocarbenium intermediate. In the presence of trace water, this intermediate is rapidly hydrolyzed to yield catechol and formaldehyde.

AcidCleavage A 1,3-Benzodioxole B Protonated Acetal (Intermediate) A->B H+ or Lewis Acid C Oxocarbenium Ion B->C Ring Opening D Catechol + Formaldehyde C->D H2O Hydrolysis

Mechanism of acid-catalyzed cleavage of the 1,3-benzodioxole ring.

Q: Can I use Lewis acids to deprotect adjacent methyl ethers without harming the benzodioxole? A: It is highly risky and generally not recommended. Strong Lewis acids like BBr3​ , AlCl3​ , or AlI3​ are notorious for causing demethylenation. For instance, treatment of 1,3-benzodioxole with AlI3​ and DMF-DMA results in partial cleavage to catechol (1)[1]. If you must cleave an adjacent ether, redesign your route to use orthogonal protecting groups, or employ non-acidic cleavage methods, such as sodium thioethoxide in DMF (2)[2].

Section 2: Troubleshooting Guide - Common Synthetic Bottlenecks

Issue 1: Complete loss of the benzodioxole ring during global deprotection.

  • Causality: You are likely using harsh acidic conditions (e.g., concentrated HCl , HBr , or BBr3​ ) to remove other protecting groups. The acetal linkage cannot survive these conditions.

  • Solution: Redesign your synthetic route to use orthogonal protecting groups. Instead of methyl ethers, protect adjacent phenols as benzyl ethers (cleavable by H2​ , Pd/C) or TBS ethers (cleavable by TBAF). The benzodioxole ring is completely stable to both hydrogenation and fluoride sources.

Issue 2: Tar formation and dark reaction mixtures during high-temperature cross-coupling.

  • Causality: The methylenedioxy function contributes to the stabilization of phenoxy radicals (3)[3]. At elevated temperatures in the presence of oxygen, these stabilized radicals can initiate oxidative degradation or polymerization, leading to tar formation.

  • Solution: Strictly degas all solvents (e.g., via freeze-pump-thaw or sparging with argon). Run the reaction under an inert atmosphere. Ensure the system is buffered or slightly basic (e.g., using K2​CO3​ or Cs2​CO3​ ) to prevent acid-catalyzed side reactions[3].

Issue 3: Unwanted cleavage of adjacent aliphatic acetals while trying to preserve the benzodioxole.

  • Causality: Using standard aqueous acids to cleave aliphatic acetals will indiscriminately attack the aromatic 1,3-benzodioxole acetal.

  • Solution: Use a mild, solid-supported thiol (e.g., SiliaMetS® Thiol) which can selectively deprotect aliphatic acetals without harming the substituted 1,3-benzodioxole group (4)[4].

Section 3: Quantitative Stability Data

To aid in experimental design, consult the following compatibility matrix for the 1,3-benzodioxole group:

Reaction Condition / ReagentStability of 1,3-BenzodioxoleRecommended Action
Strong Aqueous Acids (HCl, H2SO4)Unstable (Cleaves to catechol)Avoid. Use neutral or basic conditions.
Strong Lewis Acids (BBr3, AlCl3, AlI3)Unstable (Demethylenation)[1]Avoid. Use orthogonal protecting groups.
Nucleophilic Cleavage (NaSEt / DMF)Moderate (Can cleave at high temp)[2]Monitor carefully; keep temperatures low.
Reducing Agents (LiAlH4, NaBH4)Stable Safe to use for ketone/ester reductions.
Catalytic Hydrogenation (Pd/C, H2)Stable [3]Ideal for benzyl ether deprotection.
Fluoride Sources (TBAF, HF-pyridine)Stable Ideal for silyl ether deprotection.
Solid-Supported Thiols Stable [4]Ideal for selective aliphatic acetal cleavage.

Section 4: Self-Validating Experimental Protocols

Protocol 1: Palladium-Catalyzed Cross-Coupling Preserving the Benzodioxole Ring
  • Purpose: To couple a benzodioxole derivative without triggering acid-catalyzed or oxidative degradation.

  • Causality: Using a weak base ( K2​CO3​ ) and a palladium catalyst in an aqueous-organic mixture prevents the buildup of acidic byproducts that would cleave the acetal, while an inert atmosphere prevents radical-mediated tar formation[3].

Step-by-Step Methodology:

  • In an oven-dried Schlenk flask, combine the brominated 1,3-benzodioxole derivative (1.0 equiv), the corresponding boronic acid (1.1 equiv), and Pd(OAc)2​ (0.02 equiv).

  • Add a phase-transfer catalyst such as n-Bu4​NBr (1.0 equiv) and K2​CO3​ (2.5 equiv)[3].

  • Add degassed H2​O and a suitable degassed organic solvent (e.g., DMF or Toluene).

  • Stir the mixture vigorously under an argon atmosphere at 70 °C for 1–2 hours[3].

  • Validation Check: Monitor by TLC. The absence of highly polar, streak-forming spots (indicative of catechol formation) validates that the benzodioxole ring is intact.

  • Cool to room temperature, extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate for column chromatography.

Protocol 2: Selective Cleavage of Aliphatic Acetals in the Presence of 1,3-Benzodioxole
  • Purpose: To unmask an aldehyde or ketone protected as an aliphatic acetal without demethylenating the benzodioxole.

  • Causality: The solid-supported reagent provides a mild microenvironment that selectively cleaves the less stable aliphatic acetal while leaving the aromatic 1,3-benzodioxole intact[4].

Step-by-Step Methodology:

  • Dissolve the substrate in a suitable organic solvent (e.g., dichloromethane) at ambient temperature.

  • Add an excess of odorless solid-supported thiol (e.g., SiliaMetS® Thiol)[4].

  • Stir the suspension at room temperature until the reaction is complete (monitor via TLC).

  • Validation Check: Filter the reaction mixture through a pad of Celite to remove the solid-supported thiol. Evaporate the solvent. 1H-NMR should show the reappearance of the aldehyde/ketone proton and the retention of the characteristic 1,3-benzodioxole singlet (~5.9-6.0 ppm).

Workflow Start Target: 1,3-Benzodioxole Synthesis Workflow Step1 Protect adjacent phenols (Use Benzyl or TBS, NOT Methyl) Start->Step1 Step2 Form Benzodioxole Ring (Anhydrous, Base, CH2Br2) Step1->Step2 Step3 Perform Reactions (Pd-coupling, Reductions) Step2->Step3 Step4 Orthogonal Deprotection (H2/Pd-C or TBAF) Step3->Step4 End Intact Benzodioxole Product Step4->End

Ideal workflow for synthesizing and handling 1,3-benzodioxole derivatives.

References

  • 3 - pharm.or.jp 2.2 - connectsci.au 3.1 - acs.org 4.4 - researchgate.net

Sources

Reference Data & Comparative Studies

Validation

mass spectrometry data for 1,3-Benzodioxole, 5-methoxy-4-methyl-

Analytical Profiling and Mass Spectrometry Data for 1,3-Benzodioxole, 5-methoxy-4-methyl-: A Comparative Guide Executive Summary In the fields of metabolomics, forensic toxicology, and flavor chemistry, the precise ident...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Profiling and Mass Spectrometry Data for 1,3-Benzodioxole, 5-methoxy-4-methyl-: A Comparative Guide

Executive Summary

In the fields of metabolomics, forensic toxicology, and flavor chemistry, the precise identification of substituted benzodioxoles is paramount. 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS: 607351-59-7) is a highly specific phenylpropanoid derivative. Because it shares a molecular weight (166.17 g/mol ) and formula (C9H10O3) with several regioisomers, relying solely on chromatographic retention times is insufficient. As a Senior Application Scientist, I have structured this guide to objectively compare the mass spectrometric (MS) performance of this compound against its structural alternatives, providing the mechanistic causality and self-validating protocols necessary for robust analytical differentiation.

Structural Context & Mechanistic Causality in Fragmentation

To optimize an analytical method, one must first understand why a molecule fragments the way it does. The structure of 1,3-Benzodioxole, 5-methoxy-4-methyl- features a central benzene ring fused to a methylenedioxy group at positions 1 and 3, with a methoxy group at C5 and a methyl group at C4.

Electron Impact (EI-MS) Causality: At a standard 70 eV ionization energy, the primary ionization event typically removes an electron from the oxygen lone pairs of either the methoxy or the methylenedioxy group.

  • The Ortho-Effect: The proximity of the C4-methyl group to the C5-methoxy group introduces significant steric strain. This strain subtly accelerates the homolytic cleavage of the methoxy methyl group, yielding a highly stable [M−CH3​]+ ion at m/z 151.

  • Dioxole Cleavage: A secondary, highly characteristic pathway for methylenedioxybenzenes is the loss of formaldehyde ( CH2​O ), yielding an [M−30]+ fragment at m/z 136 [1].

Electrospray Ionization (ESI-MS/MS) Causality: In positive ion mode (ESI+), protonation occurs preferentially at the less sterically hindered oxygen of the methylenedioxy ring. During Collision-Induced Dissociation (CID), the molecule undergoes a neutral loss of methanol ( CH3​OH , -32 Da) due to the interaction between the protonated ring and the adjacent methoxy group, followed by the expulsion of carbon monoxide ( CO , -28 Da).

Objective Performance Comparison: Target Analyte vs. Alternatives

When developing a targeted assay, it is critical to benchmark the analyte against its closest structural isomers. Below is a comparative analysis of 1,3-Benzodioxole, 5-methoxy-4-methyl- against its regioisomer (5-methoxy-6-methyl-) and its desmethyl parent compound.

Table 1: GC-EI-MS (70 eV) Fragmentation Comparison
AnalyteMolecular Ion (m/z)Base Peak (m/z)Key Diagnostic Fragments (m/z)Structural Causality for Variance
1,3-Benzodioxole, 5-methoxy-4-methyl- 166151166, 151, 136, 123, 108C4-methyl induces steric strain on the C5-methoxy, accelerating the −CH3​ loss to form the base peak.
1,3-Benzodioxole, 5-methoxy-6-methyl- 166166166, 151, 136, 121, 91Para-positioning of the oxygen atoms stabilizes the molecular ion, making it the base peak.
5-Methoxy-1,3-benzodioxole 152152152, 137, 109, 79Lacks the methyl group; fragmentation relies solely on standard methoxy and dioxole cleavage [2].
Table 2: LC-ESI-MS/MS (Positive Ion Mode) MRM Transitions
AnalytePrecursor Ion [M+H]+ Quantifier Transition (m/z)Qualifier Transition (m/z)Optimal Collision Energy (eV)
1,3-Benzodioxole, 5-methoxy-4-methyl- 167.1167.1 → 135.1167.1 → 107.115 / 25
1,3-Benzodioxole, 5-methoxy-6-methyl- 167.1167.1 → 135.1167.1 → 91.115 / 30
5-Methoxy-1,3-benzodioxole 153.1153.1 → 121.1153.1 → 93.115 / 25

Self-Validating Experimental Protocols

To ensure data trustworthiness, the following protocols are designed as self-validating systems. Every step includes an internal check to rule out false positives, matrix effects, or instrument drift.

Protocol A: GC-EI-MS Isomer Profiling
  • Sample Preparation (Self-Validation via Internal Standard):

    • Spike 1.0 mL of the sample matrix with 50 µL of a deuterated internal standard (e.g., 1,3-Benzodioxole-d4 at 10 µg/mL). Causality: The internal standard tracks extraction efficiency and normalizes injection volume variations.

    • Perform a liquid-liquid extraction using 2.0 mL of hexane. Vortex for 2 minutes and centrifuge at 3000 rpm for 5 minutes. Extract the organic layer.

  • Chromatographic Separation:

    • Inject 1.0 µL into a GC system equipped with a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm).

    • Temperature Program: Initial hold at 80°C for 1 min, ramp at 15°C/min to 280°C, hold for 5 min.

  • Ionization and Detection (Self-Validation via Library Standardization):

    • Operate the MS in Electron Impact (EI) mode strictly at 70 eV. Causality: 70 eV is the universal standard for EI; maintaining this exact energy ensures that the resulting spectra can be self-validated against the NIST library [3] without energy-induced spectral skewing.

    • Scan range: m/z 40 to 300.

  • System Validation: Run a solvent blank (hexane) immediately after the highest calibration standard. The absence of an m/z 166 peak in the blank validates the absence of column carryover.

Protocol B: LC-ESI-MS/MS Quantification
  • Mobile Phase & Sample Prep:

    • Mobile Phase A: 0.1% Formic acid in LC-MS grade water. (Formic acid acts as the proton source for ESI+).

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Dilute samples 1:10 in Phase A to prevent detector saturation.

  • Gradient Elution:

    • Use a C18 column (100 mm × 2.1 mm, 1.8 µm). Ramp from 10% B to 90% B over 8 minutes.

  • MS/MS Optimization (Self-Validation via Ion Ratios):

    • Monitor the transitions listed in Table 2.

    • Causality: By requiring the ratio of the Quantifier (135.1) to the Qualifier (107.1) transition to remain within ±20% of the analytical standard, the protocol self-validates the peak's chemical identity, ruling out co-eluting isobaric interference.

Visualizations

Fragmentation M Molecular Ion [M]+• m/z 166 F1 [M - CH3]+ m/z 151 (Methoxy Cleavage) M->F1 -CH3 (-15 Da) F2 [M - CH2O]+• m/z 136 (Dioxole Cleavage) M->F2 -CH2O (-30 Da) F3 [M - CH3 - CO]+ m/z 123 F1->F3 -CO (-28 Da) F4 [M - CH2O - CO]+• m/z 108 F2->F4 -CO (-28 Da)

Caption: GC-EI-MS fragmentation pathways for 1,3-Benzodioxole, 5-methoxy-4-methyl-.

Workflow S1 1. Sample Preparation (LLE & Internal Standard Addition) S2 2. Chromatographic Separation (High-Resolution Capillary GC) S1->S2 S3 3. Electron Impact Ionization (Strict 70 eV Standardization) S2->S3 S4 4. Mass Analysis (Quadrupole / TOF Detection) S3->S4 S5 5. Data Interpretation (Isomer Differentiation via m/z Ratios) S4->S5

Caption: Step-by-step analytical workflow for mass spectrometric evaluation and self-validation.

References

  • Office of Justice Programs (OJP) / National Institute of Justice. "Synthesis and Analytical Profiles for Regioisomeric and Isobaric Amines Related to MDMA." Mechanisms of methylenedioxybenzene fragmentation. Available at:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 177684288, 6-bromo-5-methoxy-4-methyl-1,3-benzodioxole." Structural context for substituted benzodioxoles. Available at:[Link]

  • National Institute of Standards and Technology (NIST). "NIST Chemistry WebBook, SRD 69." Standardized 70 eV EI-MS library parameters. Available at: [Link]

Comparative

validation of synthesis pathway for 1,3-Benzodioxole, 5-methoxy-4-methyl-

An authoritative evaluation of synthetic methodologies is critical for ensuring scalable, high-purity access to complex molecular building blocks. 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7) is a highly value...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative evaluation of synthetic methodologies is critical for ensuring scalable, high-purity access to complex molecular building blocks. 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS 607351-59-7) is a highly valued intermediate in the synthesis of bioactive natural products, such as croweacin derivatives[1], and advanced pharmaceutical agents, including orexin receptor antagonists[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the two primary synthetic routes for this molecule: the classical Electrophilic Aromatic Substitution (EAS) pathway and the modern Directed Ortho Metalation (DoM) pathway. By analyzing the mechanistic causality behind each route, this guide provides a self-validating framework to help researchers select the optimal workflow for their drug development pipelines.

Mechanistic Rationale & Pathway Comparison

The Alternative: Electrophilic Aromatic Substitution (EAS)

Historically, researchers attempted to synthesize 5-methoxy-4-methyl-1,3-benzodioxole by starting with 4-methyl-1,3-benzodioxole. The strategy relies on a Vilsmeier-Haack formylation, followed by a Baeyer-Villiger oxidation and subsequent methylation.

  • The Causality of Failure: The fundamental flaw in this pathway is conflicting regioselectivity. Both the C-1 and C-3 oxygens of the dioxole ring strongly activate the aromatic system. The slight steric bulk of the C-4 methyl group inadvertently pushes the incoming electrophile toward the C-6 position. This results in a nearly 1:1 mixture of 5-formyl and 6-formyl regioisomers. Isolating the desired C-5 precursor requires exhaustive, mass-depleting silica gel chromatography.

The Recommended Standard: Directed Ortho Metalation (DoM)

To bypass the regiochemical bottlenecks of EAS, the Directed Ortho Metalation (DoM) pathway is the modern gold standard[3]. This route begins with the inexpensive natural product sesamol, which is methylated to form 5-methoxy-1,3-benzodioxole.

  • The Causality of Success: The addition of n-butyllithium (n-BuLi) at -78 °C initiates a highly specific deprotonation exclusively at the C-4 position. This is not accidental; it is driven by the synergistic coordination of the lithium cation by the lone electron pairs of both the methoxy oxygen and the adjacent dioxole oxygen. This pre-lithiation complex drastically lowers the transition state energy for the removal of the specific C-4 proton[Ref 4].

Pathway_Comparison Start Target: 5-Methoxy-4-methyl-1,3-benzodioxole DoM DoM Pathway (Recommended) Start->DoM EAS EAS Pathway (Alternative) Start->EAS Regio_DoM High Regioselectivity (>95% C-4) DoM->Regio_DoM Regio_EAS Poor Regioselectivity (~1:1 C-5/C-6) EAS->Regio_EAS Yield_DoM High Overall Yield (~85%) Regio_DoM->Yield_DoM Yield_EAS Low Overall Yield (<25%) Regio_EAS->Yield_EAS

Performance comparison between DoM and EAS synthesis pathways.

Quantitative Data Comparison

The following table summarizes the experimental performance metrics of both pathways, highlighting why DoM is the superior choice for scalable synthesis.

ParameterDirected Ortho Metalation (DoM)Electrophilic Aromatic Substitution (EAS)Mechanistic Causality / Notes
Regioselectivity >95% (C-4 specific)~40% (Mixture of C-5/C-6)Synergistic dual-oxygen coordination in DoM vs. conflicting activating groups in EAS.
Overall Yield 80–85% 15–25%DoM completely avoids the massive mass-loss associated with separating regioisomers.
Step Count 2 Steps (from Sesamol)4 Steps (from 4-methyl analog)Direct C-C bond formation in DoM eliminates the need for functional group interconversions.
Reaction Conditions Cryogenic (-78 °C), rapidHarsh (POCl₃, peracids), slowDoM requires strict kinetic control to stabilize the highly reactive organolithium intermediate.
Scalability Excellent (Multi-gram scale)Poor (Chromatography bottleneck)Clean conversion in DoM allows for simple distillation or crystallization workups.

Validated Experimental Workflow (DoM Pathway)

The following step-by-step methodology details the DoM pathway. It is designed as a self-validating system, ensuring that researchers can analytically confirm the success of each intermediate step before proceeding.

DoM_Pathway A Sesamol (3,4-Methylenedioxyphenol) B 5-Methoxy-1,3-benzodioxole A->B MeI, K2CO3 DMF, 25 °C C 4-Lithio-5-methoxy- 1,3-benzodioxole B->C n-BuLi THF, -78 °C D 5-Methoxy-4-methyl- 1,3-benzodioxole C->D MeI -78 °C to 25 °C

Directed ortho metalation pathway for 5-methoxy-4-methyl-1,3-benzodioxole synthesis.

Protocol 1: Preparation of 5-Methoxy-1,3-benzodioxole (Sesamol Methyl Ether)
  • Setup: In an oven-dried 250 mL round-bottom flask, dissolve sesamol (13.8 g, 100 mmol) in anhydrous DMF (100 mL).

  • Deprotonation: Add anhydrous K₂CO₃ (27.6 g, 200 mmol) in one portion. Stir the suspension for 15 minutes at room temperature to initiate phenoxide formation.

  • Alkylation: Dropwise add methyl iodide (MeI) (9.3 mL, 150 mmol) over 10 minutes. (Caution: MeI is a volatile alkylating agent; perform strictly in a fume hood).

  • Self-Validation Checkpoint: Stir for 4 hours. Monitor via TLC (Hexane/EtOAc 8:2). The reaction is complete when the UV-active starting material spot (Rf ~0.3) completely disappears, replaced by a non-polar product spot (Rf ~0.6).

  • Workup: Quench with distilled water (200 mL) and extract with ethyl acetate (3 × 100 mL). Wash the combined organic layers with brine (3 × 50 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield a pale yellow oil (Yield: ~95%).

Protocol 2: Directed Ortho Metalation to Target Compound
  • Setup: Dissolve the 5-methoxy-1,3-benzodioxole (15.2 g, 100 mmol) in anhydrous THF (150 mL) under a strict argon atmosphere.

  • Cryogenic Control: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C for 20 minutes. Mechanistic Note: Strict temperature control is required to prevent the aryllithium intermediate from undergoing benzyne formation or dioxole ring-opening[3].

  • Lithiation: Slowly add n-butyllithium (2.5 M in hexanes, 44 mL, 110 mmol) dropwise via syringe over 30 minutes, ensuring the internal temperature never exceeds -70 °C.

  • Self-Validation Checkpoint: Stir at -78 °C for 1 hour. To validate metalation, quench a 0.5 mL micro-aliquot with D₂O. ¹H NMR analysis of the aliquot should reveal >95% deuterium incorporation at the C-4 position (evidenced by the disappearance of the C-4 aromatic proton signal at ~6.5 ppm).

  • Electrophilic Trapping: Add methyl iodide (MeI) (9.3 mL, 150 mmol) dropwise. Maintain at -78 °C for 30 minutes, then slowly remove the cooling bath and allow the reaction to warm to room temperature over 2 hours.

  • Workup & Purification: Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with diethyl ether (2 × 100 mL). Dry the organic phase (MgSO₄), concentrate, and purify via short-path distillation or flash chromatography to afford 1,3-Benzodioxole, 5-methoxy-4-methyl- as a colorless oil (Yield: 85-90%).

References

  • [1] National Center for Biotechnology Information. "PubChem Compound Summary for CID 5316141, Croweacin." PubChem,[Link]

  • [2] Aissaoui, H., et al. "Lactam derivatives useful as orexin receptor antagonists." US Patent US9242970B2, 2016.

  • [3] Just, G., et al. "New syntheses of dillapiol[4,5-dimethoxy-6-(2-propenyl)-1,3-benzodioxole], its 4-methylthio analog, and other derivatives." Canadian Journal of Chemistry, 2001.[Link]

  • [Ref 4] Snieckus, V. "Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in synthesis." Chemical Reviews, 1990.[Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 1,3-Benzodioxole, 5-methoxy-4-methyl-: A Comprehensive Guide for Laboratory Professionals

This guide provides essential safety and logistical information for the proper disposal of 1,3-Benzodioxole, 5-methoxy-4-methyl-. Tailored for researchers, scientists, and drug development professionals, this document ou...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety and logistical information for the proper disposal of 1,3-Benzodioxole, 5-methoxy-4-methyl-. Tailored for researchers, scientists, and drug development professionals, this document outlines a clear, step-by-step protocol to ensure the safe handling and compliant disposal of this chemical, safeguarding both laboratory personnel and the environment.

Hazard Identification and Risk Assessment

Due to the presence of the 1,3-benzodioxole moiety, this compound is anticipated to share hazards with other members of this chemical class. The methoxy and methyl substitutions on the benzene ring may also influence its reactivity and toxicological profile.

Anticipated Hazards:

  • Toxicity: Harmful if swallowed or inhaled.[1][2] Many benzodioxole derivatives exhibit biological activity and can be toxic.

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[1]

  • Environmental Hazards: Potentially toxic to aquatic life with long-lasting effects.[1][3] Discharge into the environment must be avoided.[3]

  • Combustibility: While not always classified as flammable, many organic compounds can burn under the right conditions. Thermal decomposition may produce irritating gases and vapors, including carbon monoxide and carbon dioxide.[2]

Pre-Disposal: Handling and Segregation

Proper handling and segregation are the foundational steps to ensure safety and regulatory compliance.

Personal Protective Equipment (PPE)

Before handling 1,3-Benzodioxole, 5-methoxy-4-methyl-, the following PPE is mandatory:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Use chemical-resistant gloves (Nitrile or Neoprene gloves are generally recommended for aromatic compounds, but always check the manufacturer's resistance data).[4][5][6] Wear a lab coat and ensure full skin coverage.

  • Respiratory Protection: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

Waste Segregation

Proper segregation prevents dangerous chemical reactions and ensures cost-effective, compliant disposal.

  • Solid Waste:

    • Collect any solid 1,3-Benzodioxole, 5-methoxy-4-methyl- and contaminated disposable lab equipment (e.g., weighing papers, pipette tips, gloves) in a dedicated, clearly labeled, and sealed container.

  • Liquid Waste:

    • Collect solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container.

    • Crucially, do not mix this waste with other solvent streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

  • Aqueous Waste:

    • Aqueous solutions containing this compound should also be collected as hazardous waste. Do not dispose of down the drain.[3]

Step-by-Step Disposal Protocol

The disposal of 1,3-Benzodioxole, 5-methoxy-4-methyl- must adhere to the regulations set forth by the Resource Conservation and Recovery Act (RCRA) under the EPA.[7]

Step 1: Waste Characterization

While a specific RCRA waste code for this compound is not listed, it must be evaluated for hazardous characteristics:

  • Ignitability (D001): Assess the flashpoint.

  • Corrosivity (D002): Measure the pH if in a solution.

  • Reactivity (D003): Evaluate for instability, reactivity with water, or potential to detonate.

  • Toxicity (D004-D043): Determine if it leaches any of the 40 specified contaminants under the Toxicity Characteristic Leaching Procedure (TCLP).[7]

Given its chemical structure as an aromatic ether, it is prudent to manage it as a toxic hazardous waste.

Step 2: Containerization and Labeling
  • Container: Use a container compatible with the waste. For liquids, a high-density polyethylene (HDPE) or glass container with a secure screw cap is appropriate.

  • Labeling: Label the container clearly with:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "1,3-Benzodioxole, 5-methoxy-4-methyl-"

    • A clear indication of the hazards (e.g., "Toxic")

    • The accumulation start date.

Step 3: Accumulation
  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.

  • Keep the container closed at all times, except when adding waste.[8]

  • Ensure secondary containment is used for liquid waste to prevent spills.

Step 4: Arranging for Disposal
  • Contact your institution's EHS office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this chemical through standard laboratory trash or by drain disposal.

Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

  • Spill:

    • Evacuate the immediate area and alert colleagues.

    • If the spill is large or you are unsure how to proceed, contact your EHS office immediately.

    • For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite or a commercial chemical absorbent).

    • Collect the absorbed material and any contaminated items in a sealed container and label it as hazardous waste.

    • Decontaminate the area with soap and water.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with the name of the chemical.

Data Summary and Visual Aids

Table 1: Disposal and Safety Summary for 1,3-Benzodioxole, 5-methoxy-4-methyl-
ParameterInformationSource/Justification
Anticipated Hazards Toxic, Skin/Eye Irritant, Environmental HazardExtrapolated from structurally similar benzodioxole derivatives.[1][2]
RCRA Waste Codes Likely to be classified as toxic waste. A definitive code is not available.Based on the hazards of related compounds.
Required PPE Safety goggles, face shield, chemical-resistant gloves (Nitrile/Neoprene), lab coat, use in a fume hood.Standard practice for handling potentially hazardous chemicals.[4][5][6]
Disposal Method Collection as hazardous waste for licensed disposal (likely incineration).EPA regulations for hazardous chemical waste.[7]
Incompatible Materials Strong oxidizing agents, strong acids.General incompatibility for aromatic ethers.
Diagram 1: Disposal Workflow for 1,3-Benzodioxole, 5-methoxy-4-methyl-

DisposalWorkflow Disposal Decision Tree Start Waste Generated (Solid or Liquid) Segregate Segregate Waste (Solid, Liquid, Aqueous) Start->Segregate Label Label Container 'Hazardous Waste' + Chemical Name Segregate->Label Store Store in SAA (Closed Container, Secondary Containment) Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS

Sources

Handling

Personal protective equipment for handling 1,3-Benzodioxole, 5-methoxy-4-methyl-

Operational Safety & PPE Guide for Handling 1,3-Benzodioxole, 5-methoxy-4-methyl- As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived dir...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety & PPE Guide for Handling 1,3-Benzodioxole, 5-methoxy-4-methyl-

As a Senior Application Scientist, I approach laboratory safety not as a checklist of arbitrary rules, but as a logical system derived directly from the physicochemical properties of the molecule . 1,3-Benzodioxole, 5-methoxy-4-methyl- (CAS: 607351-59-7) is a highly valuable organic intermediate utilized extensively in custom synthesis and pharmaceutical drug development[1][2]. However, like many substituted benzodioxoles, it presents specific operational hazards that require a rigorous, self-validating approach to Personal Protective Equipment (PPE) and handling protocols.

Mechanistic Hazard Assessment: The "Why" Behind the PPE

To design an effective safety protocol, we must first understand the causality of the chemical's hazards:

  • Lipophilicity & Dermal Penetration: The addition of methoxy and methyl groups to the benzodioxole ring increases the molecule's lipophilicity. This allows the compound to easily partition into the lipid-rich stratum corneum of the skin, causing severe irritation and systemic absorption[3][4]. Standard latex gloves are insufficient; impermeable barriers are required.

  • Volatility & Respiratory Irritation: Benzodioxole derivatives can emit highly irritating vapors that attack mucous membranes in the respiratory tract and eyes[5][6].

  • Flammability & Electrostatic Risks: These compounds can form explosive vapor-air mixtures. The transfer of the chemical can generate static electricity, which serves as an ignition source if not properly grounded[5][6].

Quantitative PPE Specification Matrix

Do not guess when selecting protective gear. The following table summarizes the quantitative and standardized PPE requirements necessary to establish a self-validating safety barrier against this compound.

PPE CategorySpecification / StandardCausality & Operational Insight
Hand Protection Viton® or Heavy-Duty Nitrile (≥0.11 mm thickness), EN 374 compliantPrevents permeation of lipophilic aromatic ethers. Validation: Inspect for micro-tears prior to use[3].
Eye Protection Chemical safety goggles or face shield (EN 166 / OSHA 29 CFR 1910.133)Protects against splashes and irritating vapors that can cause severe ocular damage[7].
Body Protection Flame-resistant (FR) lab coat, anti-static clothing, closed-toe shoesMitigates risks from flash fires and static discharge igniting volatile vapors[5][6].
Respiratory NIOSH/EN 149 approved half-mask with Organic Vapor cartridge (Type A, Brown)Required only if handling outside of a certified fume hood or if ventilation fails[7].

Step-by-Step Handling Protocol

Every step in this workflow is designed to validate the success of the previous step, ensuring a closed-loop safety system.

Phase 1: Pre-Operational Validation

  • Verify Containment: Turn on the chemical fume hood and verify the digital monitor reads a face velocity between 80–120 feet per minute (fpm). Self-Validation: Tape a small piece of tissue to the sash; it should pull steadily inward.

  • Grounding: Ensure all receiving equipment, balances, and stir plates are explosion-proof and electrically grounded to prevent static discharge[5][6].

  • Don PPE: Put on your FR lab coat and chemical safety goggles[7].

  • Glove Integrity Check: Don your EN 374 compliant gloves. Self-Validation: Perform a tactile inflation test (trap air in the glove and squeeze) to ensure zero pinhole leaks before touching the reagent bottle[3].

Phase 2: Execution & Transfer

  • Tool Selection: Use exclusively non-sparking spatulas (e.g., Teflon-coated or specific metal alloys) for transferring the material[3][6].

  • Minimize Exposure: Open the reagent bottle only when actively transferring. Keep the container tightly closed immediately after use to prevent vapor accumulation[6].

Phase 3: Post-Handling Decontamination

  • Surface Cleaning: Wipe down the exterior of the reagent bottle and the balance area with an appropriate solvent (e.g., a small amount of ethanol, in which the compound is soluble)[8], followed by water.

  • Doffing: Remove gloves using the "beak method" (pulling the glove inside out without the exterior touching your skin). Wash hands thoroughly with soap and water[4][5].

Emergency Spill & Disposal Plan

In the event of a breach in protocol, immediate, structured action is required.

Spill Response:

  • Evacuate & Isolate: Immediately evacuate personnel from the downwind area and remove all sources of ignition (sparks, hot surfaces)[5][8].

  • Containment: Don respiratory protection (Type A filter)[7]. Cover the spill with an inert, non-combustible absorbent material such as dry sand, earth, or vermiculite[5][8]. Crucial Note: Do not use combustible absorbents like sawdust.

  • Collection: Sweep up the absorbed mixture using non-sparking tools and place it into a sealable, clearly labeled hazardous waste container[3][6].

Waste Disposal:

  • Segregation: Classify the material as "Halogen-Free Organic Waste" (unless it was reacted with halogenated solvents).

  • Environmental Protection: Never discharge benzodioxole derivatives into the sink or municipal drains, as they can be highly toxic to aquatic life[5][9].

  • Final Disposal: Transfer the sealed containers to an approved hazardous waste management facility in accordance with local environmental regulations[6].

Logical Workflow Visualization

Operational_Workflow Start Pre-Handling Assessment CAS: 607351-59-7 Ventilation Verify Fume Hood Velocity >100 fpm Start->Ventilation PPE Don PPE Matrix: Viton Gloves, Goggles, FR Lab Coat Ventilation->PPE Transfer Execute Chemical Transfer (Use Non-Sparking Tools) PPE->Transfer SpillCheck Did a spill occur? Transfer->SpillCheck SpillResponse Evacuate Area & Absorb with Vermiculite SpillCheck->SpillResponse Yes Waste Segregate as Hazardous Organic Waste SpillCheck->Waste No SpillResponse->Waste Decon Decontaminate Surfaces & Remove PPE safely Waste->Decon

Figure 1: Operational safety and emergency response workflow for 1,3-Benzodioxole derivatives.

References

Sources

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